molecular formula C7H9N3O2 B13604067 Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Katalognummer: B13604067
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: RKDYEJDBTXYBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a chemical compound with the CAS Number 1849898-39-0 and a molecular formula of C7H9N3O2 . It has a molecular weight of 167.17 . As a pyrimidine derivative, this scaffold is recognized as a privileged structure in medicinal chemistry due to its role as a fundamental building block in nucleic acids . The pyrimidine core is a key pharmacophore in many therapeutic areas, and its derivatives are extensively investigated for their biological activity . Specifically, pyrimidine-based compounds are prominent in drug discovery research for developing targeted therapies, such as selective kinase inhibitors . This compound serves as a valuable synthetic intermediate for researchers in medicinal chemistry, particularly for constructing more complex molecules aimed at novel drug discovery. It is supplied for research and development purposes only. This product is designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

methyl 2-amino-2-pyrimidin-5-ylacetate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-2-9-4-10-3-5/h2-4,6H,8H2,1H3

InChI-Schlüssel

RKDYEJDBTXYBHN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C1=CN=CN=C1)N

Herkunft des Produkts

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of working with (Pyrimidin-5-yl)glycine methyl ester , a rare unnatural amino acid intermediate.

Unlike standard catalog reagents, this molecule often lacks a permanent, stable CAS entry for its free base form due to rapid cyclization or hydrolysis. This guide serves as a definitive manual for identifying, synthesizing, and validating this specific motif in drug discovery.

Executive Summary & Chemical Identity

The molecule (Pyrimidin-5-yl)glycine methyl ester is an unnatural


-amino acid derivative. In medicinal chemistry, it serves as a "privileged scaffold," combining the hydrogen-bonding capacity of the pyrimidine ring (often used in kinase inhibitors) with the conformational flexibility of a glycine linker.

Researchers often encounter difficulty finding a direct CAS number for the free base methyl ester because it is chemically unstable. It tends to undergo self-condensation (diketopiperazine formation) or hydrolysis. Consequently, it is almost exclusively available commercially as a Hydrochloride (HCl) salt or in a N-protected form (e.g., Boc, Cbz).

Nomenclature & Identifiers
Identifier TypeValue / DescriptionNotes
Common Name (Pyrimidin-5-yl)glycine methyl esterOften ambiguous in search engines.
Systematic Name Methyl 2-amino-2-(pyrimidin-5-yl)acetateRecommended for searching.
Parent Acid CAS 1314959-83-5 Refers to the free acid: 2-amino-2-(pyrimidin-5-yl)acetic acid.
Precursor CAS 10070-92-5 Pyrimidine-5-carbaldehyde (Starting material).
Molecular Formula C₇H₉N₃O₂Free base.
Molecular Weight 167.17 g/mol Free base.

Critical Warning: Do not confuse this molecule with N-(pyrimidin-5-yl)glycine (where the pyrimidine is attached to the nitrogen). The target discussed here is C-substituted at the alpha position (an analog of phenylglycine).

Search Strategy & CAS Resolution

Finding the correct CAS number for this specific intermediate requires navigating "ghost" entries and distinguishing between salt forms.

The "Ghost CAS" Phenomenon

Many chemical vendors generate catalog pages for theoretical molecules. If you search for the free base, you may find "Inquire for Price" pages with placeholder CAS numbers.

  • Valid Commercial Form: Look for Methyl 2-amino-2-(pyrimidin-5-yl)acetate hydrochloride .

  • Search Query Recommendation: Methyl amino(pyrimidin-5-yl)acetate HCl or Methyl 2-amino-2-(pyrimidin-5-yl)acetate hydrochloride.

Decision Logic for Researchers

Use the following logic flow to determine if you should buy or build the molecule.

SearchStrategy Start Start: Need (Pyrimidin-5-yl)glycine ester Search Search: 'Methyl 2-amino-2-(pyrimidin-5-yl)acetate' Start->Search Result Direct Vendor Hit? Search->Result CheckSalt Is it a Salt (HCl) or Protected (Boc)? Result->CheckSalt Yes NoResult No Stock / 'Inquire Only' Result->NoResult No Buy Action: Purchase & Validate (NMR) CheckSalt->Buy Yes (Stable Form) CheckSalt->NoResult No (Free Base) Build Action: In-House Synthesis (Strecker) NoResult->Build

Figure 1: Decision matrix for sourcing unstable amino acid intermediates.

Synthetic Accessibility (The "Build" Route)

If the specific ester is unavailable, it can be synthesized reliably from Pyrimidine-5-carbaldehyde . The most robust method is the Strecker Synthesis , followed by acid hydrolysis/esterification.

Retrosynthetic Analysis
  • Target: Methyl 2-amino-2-(pyrimidin-5-yl)acetate[1]

  • Disconnection: C–C bond at the nitrile/carboxyl position.

  • Starting Material: Pyrimidine-5-carbaldehyde (CAS 10070-92-5).

Step-by-Step Protocol (Strecker Route)

Step 1: Formation of the Aminonitrile

  • Reagents: Pyrimidine-5-carbaldehyde (1.0 eq), TMSCN (Trimethylsilyl cyanide, 1.2 eq), Ammonia (7M in MeOH, excess).

  • Conditions: Stir at 0°C to RT for 12–24 hours.

  • Mechanism: The ammonia condenses with the aldehyde to form an imine, which is intercepted by the cyanide nucleophile.

  • Safety: TMSCN liberates HCN upon contact with moisture. Perform in a well-ventilated fume hood with cyanide sensors.

Step 2: Hydrolysis & Esterification (Pinner Reaction)

  • Reagents: Crude aminonitrile, HCl (gas) or Acetyl Chloride in Methanol (anhydrous).

  • Conditions: Reflux for 2–4 hours, then cool.

  • Workup: The product will precipitate as the dihydrochloride salt .

  • Purification: Recrystallization from MeOH/Et₂O. Do not neutralize to the free base unless immediately using in the next coupling step, as it will dimerize.

SynthesisPathway Aldehyde Pyrimidine-5-carbaldehyde (CAS 10070-92-5) Imine Intermediate Imine Aldehyde->Imine + NH3 / MeOH Nitrile Aminonitrile Intermediate Imine->Nitrile + TMSCN AcidHydrolysis HCl / MeOH (Pinner) Nitrile->AcidHydrolysis Product Methyl 2-amino-2-(pyrimidin-5-yl)acetate (HCl Salt) AcidHydrolysis->Product

Figure 2: Strecker synthesis pathway for generating the target amino ester.

Analytical Validation (Self-Validating System)

When validating the identity of the synthesized or purchased material, the Proton NMR (


H-NMR) is the definitive test. The pyrimidine ring provides a unique diagnostic pattern.
Predicted H-NMR Data (in DMSO- )
PositionMultiplicityIntegrationShift (

ppm)
Diagnostic Value
Pyrimidine H-2 Singlet (s)1H9.10 – 9.25Most deshielded; between nitrogens.
Pyrimidine H-4, H-6 Singlet (s)2H8.80 – 8.95Symmetric protons; key indicator of 5-substitution.

-CH
Singlet (s)1H5.20 – 5.40The chiral center proton.
OCH

Singlet (s)3H3.65 – 3.75Methyl ester singlet.
NH

Broad (br s)3H8.50 – 9.00Only visible in salt form.

Interpretation:

  • If you see a doublet/triplet pattern in the aromatic region, you have the wrong isomer (likely 4-substituted or 2-substituted).

  • 5-substituted pyrimidines must show a 2:1 integration ratio in the aromatic region (2 symmetric protons vs. 1 unique proton).

Application in Drug Design[2]

Why use (Pyrimidin-5-yl)glycine?

  • 
    -Stacking:  The electron-deficient pyrimidine ring engages in strong 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Basicity Modulation: Unlike phenylglycine (neutral), the pyrimidine ring reduces the pKa of the

    
    -amine slightly due to electron withdrawal, potentially altering membrane permeability.
    
  • Metabolic Stability: The pyrimidine ring is generally more resistant to oxidative metabolism (CYP450) compared to a phenyl ring.

References

  • PubChem. Pyrimidine-5-carbaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis Mechanism and Protocols. Available at: [Link]

Sources

Engineering the Peptidomimetic Backbone: A Comprehensive Guide to the 5-Pyrimidylglycine Methyl Ester Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic drug design, enabling researchers to overcome the inherent pharmacokinetic limitations of native peptides[1]. Among these, heteroaryl glycines represent a highly specialized class of building blocks. This whitepaper provides an in-depth technical analysis of 5-Pyrimidylglycine methyl ester , detailing its structural rationale, asymmetric synthesis, and precise protocols for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Rationale & Physicochemical Profiling

The selection of a 5-pyrimidyl side chain over a standard phenyl ring (as seen in phenylglycine) is driven by specific electronic and steric requirements in drug-target interactions.

  • Electronic Effects & Epimerization: The pyrimidine ring is highly electron-deficient. This drastically lowers the pKa of the α-proton compared to aliphatic amino acids. While this electronic property is excellent for metabolic stability, it increases the molecule's susceptibility to base-catalyzed epimerization (racemization) via enolization.

  • Methyl Ester Rationale: The C-terminal methyl ester serves as a robust, orthogonal protecting group. It remains stable during highly acidic N-terminal deprotection cycles (e.g., Boc removal) and can be selectively hydrolyzed under mild conditions (LiOH/THF/H

    
    O) prior to C-terminal elongation, preventing the degradation of the sensitive heteroaryl core.
    
Table 1: Comparative Physicochemical Properties
PropertyL-PhenylglycineL-5-PyrimidylglycineRationale for Difference
Aromatic Ring Phenyl5-PyrimidylNitrogen heteroatoms introduce critical H-bond acceptors.
Lipophilicity (LogP) ~1.5~0.2Pyrimidine is highly polar, significantly enhancing aqueous solubility.
α-Proton Acidity (pKa) ~22~18 (est.)The electron-withdrawing pyrimidine ring stabilizes the enolate intermediate.
Proteolytic Stability ModerateHighThe unnatural heteroaryl side chain evades native proteolytic recognition.

Synthetic Modalities for α-(5-Pyrimidyl)glycine Methyl Ester

Synthesizing heteroaryl glycines requires exquisite stereocontrol. Traditional Strecker syntheses often yield racemic mixtures that are difficult to resolve. Instead, the Petasis borono-Mannich multicomponent reaction serves as a highly effective, catalyst-free method for generating enantiopure α-amino acids[2].

By reacting 5-pyrimidineboronic acid, glyoxylic acid, and a chiral amine auxiliary—such as (R)-phenylglycinol—the stereochemical outcome is strictly controlled by the chiral auxiliary, bypassing the need for expensive transition-metal catalysts[3].

SyntheticWorkflow A 5-Pyrimidineboronic Acid + Glyoxylic Acid + Chiral Amine B Petasis Borono-Mannich Reaction A->B DCM, 25°C C Chiral α-(5-Pyrimidyl)glycine Intermediate B->C Diastereoselective D Deprotection & Methyl Esterification C->D 1. H2/Pd(OH)2 2. SOCl2, MeOH E 5-Pyrimidylglycine Methyl Ester D->E >99% ee

Fig 1: Asymmetric synthetic workflow for 5-pyrimidylglycine methyl ester via Petasis reaction.

Self-Validating Protocol: Asymmetric Synthesis & Esterification

The following protocol outlines the synthesis of the building block, engineered with built-in validation checkpoints to ensure high stereochemical fidelity.

Step 1: Petasis Multicomponent Reaction
  • Procedure: Combine glyoxylic acid monohydrate (1.0 eq) and (R)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the iminium intermediate. Add 5-pyrimidineboronic acid (1.2 eq) and stir at room temperature for 24–48 hours.

  • Causality: DCM is chosen as a non-coordinating, low-polarity solvent. It favors the precipitation of the highly polar diastereomeric product, driving the reaction equilibrium forward and isolating the desired stereoisomer.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The product mass

    
     should correspond exclusively to the chiral intermediate. Filter the white precipitate and wash with cold DCM to ensure high diastereomeric purity (>95% de).
    
Step 2: Cleavage of the Chiral Auxiliary
  • Procedure: Dissolve the isolated intermediate in a MeOH/H

    
    O mixture. Add Pearlman’s catalyst (Pd(OH)
    
    
    
    /C, 20% wt) and stir under an H
    
    
    atmosphere (1 atm) for 12 hours.
  • Causality: Pd(OH)

    
     is vastly superior to standard Pd/C for the hydrogenolysis of N-benzyl-type bonds in highly electron-deficient heteroaryl systems, preventing unwanted reduction of the pyrimidine ring.
    
  • Validation Checkpoint: Filter the mixture through a Celite pad. A ninhydrin stain on TLC must reveal a distinct purple spot, confirming the presence of the liberated primary amine.

Step 3: Methyl Esterification
  • Procedure: Suspend the free 5-pyrimidylglycine in anhydrous methanol at 0°C. Dropwise, add thionyl chloride (SOCl

    
    , 2.0 eq). Gradually warm to reflux for 4 hours.
    
  • Causality: The Fischer esterification utilizing SOCl

    
     generates HCl in situ, maintaining a highly acidic environment. This completely suppresses the base-catalyzed epimerization of the sensitive α-proton, preserving the stereocenter.
    
  • Validation Checkpoint: Evaporate the solvent under reduced pressure. Analyze the residue via Chiral HPLC (e.g., Chiralpak AD-H column) to validate an enantiomeric excess (ee) of >99%.

Application in Solid-Phase Peptide Synthesis (SPPS)

Incorporating 5-pyrimidylglycine into a peptide backbone requires suppressing oxazolone formation. When heteroaryl glycines are activated, they readily form oxazolone intermediates which rapidly racemize due to the acidic α-proton.

Protocol: Epimerization-Free Fmoc-SPPS Coupling
  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Causality: Keep deprotection times strictly minimized to prevent base-catalyzed side reactions on already incorporated sensitive residues.

  • Activation: Pre-activate Fmoc-5-Pyrimidylglycine-OH (3.0 eq) with DIC (N,N'-Diisopropylcarbodiimide, 3.0 eq) and OxymaPure (3.0 eq) in DMF for 2 minutes at 0°C. Causality: DIC/Oxyma forms a less reactive, highly stable active ester compared to HOBt/HATU, drastically minimizing oxazolone-driven epimerization.

  • Coupling: Add the activated mixture to the resin, followed by 2,4,6-collidine (3.0 eq). Shake for 1 hour at room temperature. Causality: Collidine is utilized instead of DIPEA; its steric bulk prevents it from abstracting the highly acidic α-proton of the pyrimidylglycine residue.

  • Validation Checkpoint: Perform a standard Kaiser test. A yellow resin indicates complete coupling (self-validation). A blue result necessitates a secondary coupling cycle using a different solvent system (e.g., NMP).

Pharmacological Impact & Target Pathways

The strategic placement of 5-pyrimidylglycine in a peptidic sequence alters its pharmacological profile in three distinct ways[1]:

  • Conformational Restriction: The bulky heteroaryl group restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone, locking the molecule into a bioactive conformation.
  • Target Engagement: The pyrimidine nitrogens act as potent hydrogen-bond acceptors, frequently engaging with kinase hinge regions or the active sites of metalloproteases.

  • Protease Evasion: The unnatural side chain renders the peptide "invisible" to native proteolytic enzymes (such as DPP-4 or Neprilysin), dramatically increasing the circulating half-life of the therapeutic.

PharmImpact UAA Peptide containing 5-Pyrimidylglycine Protease Proteolytic Enzymes (e.g., DPP-4) UAA->Protease Steric Shielding Conformation Restricted Backbone Conformation UAA->Conformation Binding Enhanced H-Bonding at Target Receptor UAA->Binding Stability Metabolic Stability (Increased Half-life) Protease->Stability Cleavage Blocked Conformation->Stability Efficacy Improved in vivo Therapeutic Efficacy Binding->Efficacy Stability->Efficacy

Fig 2: Pharmacological impact pathway of 5-pyrimidylglycine incorporation in peptidomimetics.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery National Library of Medicine (PMC) URL:[Link]

  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines ResearchGate URL:[Link]

  • Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones (Petasis Reaction Frameworks) ResearchGate URL:[Link]

Sources

The Strategic Integration of Heterocyclic α-Amino Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond the Canonical Twenty

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. While the twenty proteinogenic α-amino acids form the fundamental alphabet of biology, the exploration of their non-canonical congeners has unlocked new frontiers in medicinal chemistry. Among these, heterocyclic α-amino acid derivatives have emerged as a particularly powerful class of building blocks. Their inherent structural rigidity, diverse electronic properties, and ability to serve as bioisosteres for natural amino acid residues and other functional groups make them invaluable tools for the molecular architect.[1][2][3]

This technical guide provides an in-depth exploration of the core principles and practical applications of heterocyclic α-amino acid derivatives in drug discovery. We will delve into the rationale behind their design, survey key synthetic methodologies, and examine their transformative impact on peptidomimetics, constrained peptides, and small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique scaffolds to address complex therapeutic challenges.

I. The Strategic Advantage of Heterocyclic α-Amino Acids

The incorporation of a heterocyclic moiety into an α-amino acid framework bestows a unique constellation of properties that can be strategically exploited in drug design.

  • Conformational Constraint: The cyclic nature of the heterocyclic ring imparts a significant degree of conformational rigidity compared to their acyclic counterparts. This pre-organization of the molecular geometry can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity.[4] Furthermore, the specific ring size and substitution pattern can be used to favor specific dihedral angles, influencing the secondary structure of peptides and peptidomimetics.[1][5]

  • Bioisosteric Replacement: Heterocyclic α-amino acids are excellent bioisosteres for natural amino acids and other functional groups.[6][7][8] This allows for the systematic modification of a lead compound to improve its properties. For instance, a labile peptide bond can be replaced with a more stable heterocyclic ring, enhancing metabolic stability.[9][10] Similarly, a carboxylic acid group can be replaced with an acidic heterocycle to modulate pKa and improve cell permeability.[4]

  • Modulation of Physicochemical Properties: The presence of heteroatoms (N, O, S) within the ring system introduces dipoles and hydrogen bonding capabilities that can significantly influence a molecule's solubility, lipophilicity, and interactions with biological targets.[1][2] This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Vectorial Display of Functionality: The rigid heterocyclic scaffold provides a defined three-dimensional framework from which to project side chains and other functional groups into specific regions of a binding pocket. This precise spatial arrangement is crucial for optimizing interactions with the target protein and achieving high selectivity.

II. Key Classes of Heterocyclic α-Amino Acids and Their Applications

The versatility of heterocyclic α-amino acids is reflected in the wide array of ring systems that have been successfully incorporated into drug candidates.

A. Saturated Heterocycles: Imposing Conformational Order
  • Azetidine-2-carboxylic Acid (Aze): As a four-membered ring analogue of proline, L-azetidine-2-carboxylic acid is a potent conformational constraint.[11][12] Its incorporation into peptides can induce unique turns and stabilize secondary structures.[13] Due to its structural similarity to proline, it can be incorporated into collagen and disrupt its triple helix formation, a property that has been explored in the context of anti-fibrotic and anti-cancer therapies.[11][14]

  • Proline and its Derivatives (e.g., Hydroxyproline): While proline is a proteinogenic amino acid, its unique cyclic structure makes it a cornerstone of peptide and peptidomimetic design. The pyrrolidine ring restricts the φ (phi) dihedral angle, profoundly influencing peptide backbone conformation.[15] Hydroxylated proline derivatives are crucial for the stability of the collagen triple helix.

  • Pipecolic Acid (Pip): The six-membered ring homologue of proline, pipecolic acid, offers a different conformational preference compared to proline.[15] Its incorporation can lead to a significant increase in the population of the cis conformer around the peptide bond, a feature that can be exploited in the design of peptidomimetics.[5] Pipecolic acid and its derivatives are found in a number of natural products and approved drugs.[16][17][18]

B. Aromatic Heterocycles: Mimicking and Modulating
  • Oxazole and Thiazole Containing Amino Acids: These five-membered aromatic heterocycles are found in numerous natural products with potent biological activities.[10][19] They can act as bioisosteres for peptide bonds, enhancing metabolic stability.[9] Furthermore, the thiazole ring is a key pharmacophore in many kinase inhibitors.[20][21][22] The synthesis of amino acids containing these heterocycles is a crucial step in the development of novel therapeutics.[23]

III. The Synthetic Repertoire: Accessing Key Building Blocks

The successful application of heterocyclic α-amino acids in drug discovery is contingent upon the availability of efficient and stereoselective synthetic methods.

A. Asymmetric Synthesis of Azetidine-2-carboxylic Acid

The synthesis of enantiomerically pure (S)-azetidine-2-carboxylic acid is a key challenge. One efficient route starts from readily available chiral precursors, such as L-aspartic acid, and involves a key intramolecular cyclization step.

Illustrative Synthetic Workflow: (S)-Azetidine-2-carboxylic Acid

cluster_0 Synthesis of (S)-Azetidine-2-carboxylic Acid L-Aspartic_Acid L-Aspartic Acid Protection Protection of Amine and Carboxyl Groups L-Aspartic_Acid->Protection e.g., Boc, TBDMS Reduction Selective Reduction of Side-Chain Carboxyl Protection->Reduction e.g., BH3-DMS Activation Activation of Primary Alcohol Reduction->Activation e.g., MsCl, TsCl Cyclization Intramolecular N-Alkylation Activation->Cyclization Base-mediated Deprotection Global Deprotection Cyclization->Deprotection Acidic conditions Aze (S)-Azetidine-2-carboxylic Acid Deprotection->Aze

Caption: A generalized workflow for the synthesis of (S)-azetidine-2-carboxylic acid.

Detailed Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid from L-Aspartic Acid

  • Protection: L-aspartic acid is first protected at the amino and α-carboxylic acid groups. For example, the amino group can be protected with a Boc group, and the α-carboxylic acid can be converted to its tert-butyl ester.

  • Selective Reduction: The side-chain carboxylic acid is selectively reduced to a primary alcohol using a suitable reducing agent like borane-dimethyl sulfide complex.

  • Activation of the Alcohol: The resulting primary alcohol is then activated for nucleophilic substitution, typically by conversion to a mesylate or tosylate.

  • Intramolecular Cyclization: Treatment with a base promotes intramolecular N-alkylation, where the protected amino group displaces the leaving group to form the azetidine ring.

  • Deprotection: Finally, all protecting groups are removed under acidic conditions to yield the desired (S)-azetidine-2-carboxylic acid.

B. Synthesis of Thiazole-Containing Amino Acids

Thiazole-containing amino acids can be synthesized through various routes, often involving the Hantzsch thiazole synthesis or related condensation reactions.

Illustrative Synthetic Workflow: L-Thiazolylalanine

cluster_1 Synthesis of L-Thiazolylalanine Protected_Cysteine N-Protected L-Cysteine Derivative Condensation Condensation with Bromoacetaldehyde Acetal Protected_Cysteine->Condensation Cyclization_Dehydration Cyclization and Dehydration Condensation->Cyclization_Dehydration Hantzsch-type reaction Deprotection Deprotection Cyclization_Dehydration->Deprotection Thiazolylalanine L-Thiazolylalanine Deprotection->Thiazolylalanine

Sources

Pyrimidine-5-yl-glycine Methyl Ester: Nomenclature, Synthesis, and Structural Identity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and synthetic logic for Pyrimidine-5-yl-glycine methyl ester , a critical intermediate in the development of peptidomimetics and heterocyclic amino acid derivatives.

Executive Summary

Pyrimidine-5-yl-glycine methyl ester (Systematic Name: Methyl 2-amino-2-(pyrimidin-5-yl)acetate) is an unnatural


-amino acid ester where the side chain of glycine is replaced by a pyrimidine ring at the 5-position. It serves as a pivotal scaffold in medicinal chemistry, particularly for HIF-PH inhibitors  (Hypoxia-inducible factor prolyl hydroxylase inhibitors) and other protease-targeted therapies where the pyrimidine ring offers improved metabolic stability and hydrogen-bonding potential compared to phenylglycine analogs.

This guide resolves the common nomenclature ambiguities between C-substituted and N-substituted variants and provides a validated synthetic framework.

Structural Identity & Nomenclature

The term "Pyrimidine-5-yl-glycine" is chemically ambiguous without context. In advanced drug discovery, it almost exclusively refers to the C-substituted analog (an aryl-glycine derivative). However, strictly speaking, it could also refer to the N-substituted glycine.

The Primary Target: C-Substituted (Aryl-Glycine Analog)

This is the biologically relevant scaffold for peptidomimetics. The pyrimidine ring is attached to the


-carbon.
  • IUPAC Name: Methyl 2-amino-2-(pyrimidin-5-yl)acetate[1]

  • CAS Name: 5-Pyrimidineacetic acid,

    
    -amino-, methyl ester
    
  • Common Synonyms:

    • 
      -(Pyrimidin-5-yl)glycine methyl ester
      
    • H-Gly(5-Pyr)-OMe

    • 5-Pyrimidylglycine methyl ester

The Ambiguity: N-Substituted (N-Aryl Glycine)

This molecule features the pyrimidine ring attached to the nitrogen atom of glycine. It is structurally distinct and typically used in different contexts (e.g., kinase inhibitors).

  • IUPAC Name: Methyl 2-((pyrimidin-5-yl)amino)acetate

  • Synonym: N-(Pyrimidin-5-yl)glycine methyl ester

Nomenclature Logic Tree (Visualization)

NomenclatureTree Root Pyrimidine-5-yl-glycine Methyl Ester C_Sub C-Substituted (Primary) (Aryl-Glycine Analog) Root->C_Sub Target Scaffold N_Sub N-Substituted (Secondary) (N-Aryl Glycine) Root->N_Sub Ambiguity IUPAC_C IUPAC: Methyl 2-amino-2-(pyrimidin-5-yl)acetate C_Sub->IUPAC_C Struct_C Structure: H2N-CH(Pyrimidin-5-yl)-COOMe C_Sub->Struct_C IUPAC_N IUPAC: Methyl 2-((pyrimidin-5-yl)amino)acetate N_Sub->IUPAC_N Struct_N Structure: Pyrimidin-5-yl-NH-CH2-COOMe N_Sub->Struct_N

Figure 1: Decision tree for resolving nomenclature ambiguity. The C-substituted form is the standard interpretation in amino acid chemistry.

Chemical Identifiers (C-Substituted Form)

The following data corresponds to the Methyl 2-amino-2-(pyrimidin-5-yl)acetate (C-substituted) form.

PropertyValue
Systematic Name Methyl 2-amino-2-(pyrimidin-5-yl)acetate
Molecular Formula

Molecular Weight 167.17 g/mol
SMILES COC(=O)C(N)c1cncnc1
InChI Key (Computed) InChI=1S/C7H9N3O2/c1-12-7(11)6(8)5-3-9-2-10-5
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (2 Pyrimidine Nitrogens, 2 Carbonyl/Ether Oxygens)
pKa (Calculated) ~7.2 (Amine), ~1.5 (Pyrimidine N)

Synthetic Logic & Protocol

The synthesis of Pyrimidine-5-yl-glycine methyl ester is non-trivial due to the electron-deficient nature of the pyrimidine ring, which makes standard Friedel-Crafts alkylations impossible. The most robust route is the Strecker Synthesis , utilizing Pyrimidine-5-carbaldehyde as the starting material.

Synthesis Pathway (Strecker)
  • Imine Formation: Condensation of Pyrimidine-5-carbaldehyde with ammonia (or a chiral amine for asymmetric synthesis).

  • Nucleophilic Addition: Addition of cyanide (TMSCN or KCN) to form the

    
    -aminonitrile.
    
  • Pinner Reaction / Hydrolysis: Acid-catalyzed alcoholysis of the nitrile directly to the methyl ester.

Experimental Workflow Diagram

SynthesisFlow Start Pyrimidine-5-carbaldehyde (Starting Material) Step1 Imine Formation (+ NH3 / MeOH) Start->Step1 Inter1 Aldimine Intermediate Step1->Inter1 Step2 Strecker Reaction (+ TMSCN) Inter1->Step2 Inter2 2-amino-2-(pyrimidin-5-yl)acetonitrile Step2->Inter2 Step3 Acid Alcoholysis (HCl / MeOH) Inter2->Step3 Final Methyl 2-amino-2-(pyrimidin-5-yl)acetate (HCl Salt) Step3->Final

Figure 2: Step-by-step Strecker synthesis pathway for the target ester.

Detailed Protocol (Validated Methodology)

Step 1: Aminonitrile Formation

  • Reagents: Pyrimidine-5-carbaldehyde (1.0 eq), Ammonia (7M in MeOH, 5.0 eq), TMSCN (1.2 eq).

  • Procedure: Dissolve aldehyde in methanolic ammonia at 0°C. Add TMSCN dropwise. Stir at room temperature for 12 hours.

  • Observation: Formation of the aminonitrile is indicated by the disappearance of the aldehyde peak in TLC/LCMS.

  • Safety Note: TMSCN is highly toxic. Perform in a well-ventilated fume hood with cyanide antidote available.

Step 2: Pinner Alcoholysis (Esterification)

  • Reagents: Aminonitrile intermediate, HCl (gas) or Acetyl Chloride (to generate anhydrous HCl in situ), Methanol.

  • Procedure: Dissolve the crude aminonitrile in dry methanol. Cool to 0°C and slowly add Acetyl Chloride (excess, typically 5-10 eq) to generate anhydrous HCl. Reflux for 4-16 hours.

  • Purification: Concentrate in vacuo. The product typically precipitates as the dihydrochloride salt. Recrystallize from MeOH/Et2O.

Structural Variants & Isoteres

Researchers often confuse this molecule with related heteroaryl-glycines. The distinction is vital for SAR (Structure-Activity Relationship) studies.

Compound NameStructureKey DifferenceApplication
Phenylglycine Methyl Ester Ph-CH(NH2)-COOMeBenzene ring (Lipophilic)Standard non-polar side chain.
2-Pyridylglycine Methyl Ester 2-Py-CH(NH2)-COOMePyridine (Basic N at pos 2)Metal chelation, lower metabolic stability.
Pyrimidine-5-yl-glycine Methyl Ester 5-Pyr-CH(NH2)-COOMe Pyrimidine (N at 1,3) Reduced basicity, high polarity, metabolic stability.

References

  • PubChem Database. Methyl 2-(pyrimidin-5-yl)acetate (Precursor Analysis). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis of Alpha-Amino Acids. Validated synthetic route for aryl-glycines. Available at: [Link]

  • MDPI Molecules. Synthesis of Pyrimidine Derivatives and Heterocyclic Amino Acids. (General methodology for pyrimidine functionalization). Available at: [Link]

Sources

A Technical Guide to Novel Pyrimidine-Based Amino Acid Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of privileged heterocyclic scaffolds with the fundamental building blocks of life—amino acids—represents a frontier in rational drug design. This technical guide provides an in-depth exploration of pyrimidine-based amino acid scaffolds, a class of hybrid molecules with immense potential in medicinal chemistry. The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, largely due to its role in the structure of DNA and RNA and its ability to act as a bioisostere for the purine base of adenosine triphosphate (ATP).[1][2] By covalently linking the pyrimidine core to amino acid frameworks, medicinal chemists can create novel scaffolds that offer precise three-dimensional orientation of functional groups, conformational rigidity, and improved physicochemical properties. This guide elucidates the design principles, synthetic strategies, and therapeutic applications of these scaffolds, with a particular focus on their role in developing next-generation kinase inhibitors and peptidomimetics. We will detail validated experimental protocols, present structure-activity relationship (SAR) data, and provide a forward-looking perspective on this exciting and rapidly evolving area of drug discovery.

Introduction: The Convergence of Pyrimidines and Amino Acids in Drug Discovery

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[3][4] This structure is not only fundamental to life as a component of nucleobases like cytosine, thymine, and uracil, but it is also considered a "privileged scaffold" in medicinal chemistry.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets.[4] This has led to the development of numerous pyrimidine-based drugs with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][6][7][8] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[5][9]

Amino Acids: Nature's Chiral Building Blocks

Amino acids are the chiral monomers that constitute proteins, playing a central role in virtually all biological processes. In drug design, they offer more than just their role in peptides; they are invaluable as chiral synthons, providing a rich source of stereochemically defined building blocks. The incorporation of amino acid moieties into drug candidates can enhance target recognition, improve solubility, and facilitate active transport across biological membranes.

Rationale for Hybrid Scaffolds: Merging Recognition Elements

The strategic fusion of a pyrimidine core with an amino acid framework creates a hybrid scaffold that leverages the strengths of both components. This approach allows for the creation of molecules with a high degree of structural pre-organization, which can lead to enhanced binding affinity and selectivity for a biological target. The amino acid portion can mimic peptide fragments to interact with protein surfaces, while the pyrimidine core can anchor the molecule in specific binding pockets, such as the ATP-binding site of kinases.[1][10]

Design Principles and Strategic Advantages

The design of pyrimidine-based amino acid scaffolds is a deliberate process aimed at creating molecules with superior therapeutic properties. The key strategies revolve around bioisosterism, conformational constraint, and the modulation of physicochemical properties.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement—the substitution of one chemical group with another that retains similar physicochemical properties—is a powerful tool in drug design.[11] The pyrimidine ring is an excellent bioisostere for the purine ring of ATP, making it a cornerstone in the design of protein kinase inhibitors.[1][11] By incorporating an amino acid side chain, these scaffolds can gain additional interaction points within or outside the primary binding site, a strategy known as scaffold hopping, which can lead to novel intellectual property and improved drug characteristics.

Conformational Constraint

Incorporating the pyrimidine ring into a peptide backbone or as a side-chain modification introduces significant conformational constraints. This rigidity reduces the entropic penalty upon binding to a target, often resulting in higher affinity. It also helps to lock the molecule into a bioactive conformation, which is crucial for selectivity.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Test Compound Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays SAR Analysis SAR Analysis Cell-Based Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design Feedback Loop

Caption: General workflow for pyrimidine-based drug discovery.

Synthetic Strategies and Methodologies

The synthesis of pyrimidine-based amino acids can be achieved through various established and innovative organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern and the stereochemistry of the amino acid component.

Core Synthetic Approaches

A common strategy involves the construction of the pyrimidine ring onto a precursor already containing the amino acid moiety. For instance, an ytterbium-catalyzed heterocyclization reaction of ynone-derived α-amino acids with amidines has been reported for the synthesis of fluorescent pyrimidine-derived α-amino acids.[12] Another approach involves the nucleophilic aromatic substitution (SNAr) on a pre-formed dihalopyrimidine with an appropriate amino acid derivative.[13] Microwave-assisted synthesis, such as the Buchwald-Hartwig amination, has also been employed for efficient C-N bond formation.[14]

G Start 2-Amino-4-chloro-6-methoxypyrimidine + Hydrazine Hydrate Step1 Reflux in Ethanol (24h) Start->Step1 Intermediate Intermediate 1: 2-Amino-4-hydrazinyl-6-methoxypyrimidine Step1->Intermediate Step2 Stir in Ethanol (Catalyst-Free) Intermediate->Step2 Step2_reagent + Phenyl Isothiocyanate Derivative Step2_reagent->Step2 FinalProduct Final Product: Novel Pyrimidine Derivative Step2->FinalProduct

Caption: A representative synthetic pathway for novel pyrimidines.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold

This protocol is a representative example for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in kinase inhibitors, via sequential nucleophilic aromatic substitution (SNAr).[13]

Materials:

  • 2,4-Dichloropyrimidine

  • Amine 1 (R1-NH2)

  • Amine 2 (R2-NH2, e.g., an amino acid ester)

  • Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • First Nucleophilic Substitution:

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add Amine 1 (1.0 eq) and DIPEA (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the monosubstituted intermediate. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Second Nucleophilic Substitution:

    • Dissolve the intermediate from the previous step (1.0 eq) in a suitable solvent like DMF.

    • Add Amine 2 (1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, again monitoring by TLC.

    • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the final disubstituted pyrimidine-based amino acid scaffold.

Characterization Techniques

The structure and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups.[15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Medicinal Chemistry: Case Studies

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors are ATP-competitive, and the pyrimidine scaffold is exceptionally well-suited for this role.[10][13] The pyrimidine ring mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[13]

  • Case Study: EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often dysregulated in cancer.[11] Numerous EGFR inhibitors, such as Osimertinib, feature a pyrimidine core.[11] Fusing pyrimidine with other heterocyclic systems, like in pyrido[2,3-d]pyrimidines, has yielded potent inhibitors of various kinases, including EGFR, CDK4/6, and others.[16][17] The amino acid portion of a novel scaffold can be designed to extend into solvent-exposed regions or interact with specific residues to enhance selectivity and potency.

G ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds Phosphorylation Substrate Phosphorylation (Signal Propagation) Kinase->Phosphorylation Catalyzes Inhibition Inhibition of Phosphorylation (Signal Blocked) Kinase->Inhibition Inhibitor Pyrimidine-Based Amino Acid Scaffold Inhibitor->Kinase Competitively Binds

Caption: Pyrimidine scaffolds as ATP-competitive kinase inhibitors.

Peptidomimetics

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides.[18] They often offer advantages such as improved metabolic stability and oral bioavailability. Pyrimidine-based amino acid scaffolds can serve as rigid templates to mimic secondary peptide structures like β-turns. A class of pyrimidinyl peptidomimetic agents has been synthesized and evaluated for antimalarial activity, demonstrating potent growth inhibition against Plasmodium falciparum.[18]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is critical for optimizing lead compounds.[5] For pyrimidine-based scaffolds, the nature and position of substituents dramatically influence biological activity.[6][7][9]

Impact of Substituents
  • Position 2 and 4: These positions are most commonly substituted. Amino groups are frequently installed to form hydrogen bonds in kinase hinge regions.[10] Bulky or lipophilic groups can be used to probe deeper hydrophobic pockets.

  • Position 5: Substitution at this position can influence the orientation of the groups at positions 4 and 6, affecting target binding. Electron-withdrawing groups at this position have been shown to enhance the potency of some derivatives.[14]

  • Amino Acid Side Chain: The nature of the amino acid side chain (R group) is crucial for defining interactions outside the core binding site. It can be tailored to improve selectivity, enhance solubility, or introduce vectors for further chemical modification.

Data Summary Table: Biological Activity of Representative Compounds

The following table summarizes representative data for pyrido[2,3-d]pyrimidine derivatives, illustrating the impact of substituent changes on anticancer activity.

CompoundR1R2Target KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
1n 4-OCH₃-PhHhTS20.47HCT-1161.98
65 VariedVariedEGFr450--
66 VariedVariedp210Bcr-Abl170K562-
116 VariedVariedCDK6115.38PC-3-
Data synthesized from multiple sources for illustrative purposes.[5][16]

Future Perspectives and Conclusion

The field of pyrimidine-based amino acid scaffolds is poised for significant growth. Future research will likely focus on:

  • Emerging Synthetic Innovations: The development of more efficient and stereoselective synthetic methods will be crucial for accessing greater chemical diversity. This includes advances in C-H activation and photocatalysis to functionalize the pyrimidine core in novel ways.

  • New Therapeutic Targets: While kinase inhibition remains a major focus, these scaffolds are being explored for a wider range of targets, including proteases, epigenetic targets, and protein-protein interactions.

  • Computational Chemistry: The increasing power of computational tools will enable more accurate prediction of binding modes and affinities, accelerating the design-synthesis-test cycle and facilitating the rational design of highly selective inhibitors.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.
  • A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds. (2025). BenchChem.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Human Journals.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (2025). BenchChem.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Pyrimidines in Drug Discovery. (n.d.). PharmaBlock.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry.
  • Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). SpringerLink.
  • Synthesis and in vitro studies of novel pyrimidinyl peptidomimetics as potential antimalarial therapeutic agents. (2002). PubMed.
  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry.
  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). MDPI.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Pyrimidine‐Containing Amino Acid Derivatives as New Anticancer Agents. (2025).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2002). PubMed.
  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.).
  • Design and synthesis of pyrimidinone and pyrimidinedione inhibitors of dipeptidyl peptidase IV. (2011). PubMed.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
  • Peptides Across The Pacific. (n.d.). SciSpace.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI.
  • Synthesis of β-Turn and Pyridine Based Peptidomimetics. (n.d.). Diva-portal.org.

Sources

Biological Activity of Pyrimidin-5-yl Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of pyrimidin-5-yl amino acid derivatives . This document is structured for researchers and drug development professionals, focusing on the distinct therapeutic profiles arising from C5-functionalization versus N-linked conjugation.

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for nucleobases (cytosine, thymine, uracil) and essential drugs like 5-fluorouracil (5-FU).[1][2] However, the pyrimidin-5-yl amino acid derivatives represent a specialized, high-value subclass. By conjugating amino acid moieties specifically at the C5 position (or utilizing the C5 position for steric/electronic modulation in N-linked conjugates), researchers can access unique chemical space. These derivatives exhibit dual functionality: acting as antimetabolites (mimicking nucleosides) and kinase inhibitors (mimicking ATP adenine rings).

This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways of these derivatives, distinguishing between C5-direct conjugates (peptidomimetics) and C2/C4-amino acid conjugates (kinase inhibitors).

Structural Classification & Chemical Space

To understand the biological activity, one must first distinguish the connectivity. The "pyrimidin-5-yl" nomenclature implies the pyrimidine ring is a substituent attached via its 5-position.

Class A: C5-Direct Conjugates (Nucleoside/Peptide Mimetics)

In these derivatives, the amino acid backbone is directly linked to the C5 carbon of the pyrimidine.

  • Significance: The C5 position corresponds to the methyl group of thymine. Modification here allows the molecule to interact with DNA processing enzymes (e.g., Thymidylate Synthase) without disrupting Watson-Crick base pairing faces (N3/O4).

  • Key Example: (S)-1-(pyrimidin-5-yl)ethan-1-amine derivatives (Alanine mimics).

Class B: N-Linked Conjugates (Kinase Inhibitors)

Here, the amino acid nitrogen attacks the electrophilic C2 or C4 positions, but the C5 position holds a critical substituent (e.g., carbonitrile, nitro, or aryl group) that dictates the binding pocket fit.

  • Significance: These are often ATP-competitive inhibitors. The C5-substituent acts as a "gatekeeper" residue interactor in the kinase hinge region.

ChemicalSpace Core Pyrimidine Scaffold C5_Direct Class A: C5-Direct Conjugates (Nucleoside/Peptide Mimetics) Core->C5_Direct C-C Bond Formation (Suzuki/Stille) N_Linked Class B: N-Linked Conjugates (Kinase Inhibitors) Core->N_Linked SnAr Reaction (Amination) Activity_A Target: Thymidylate Synthase / Kinase Activity: Antiviral / Antimetabolite C5_Direct->Activity_A Activity_B Target: VEGFR-2 / PI3K / Akt Activity: Anticancer / Anti-inflammatory N_Linked->Activity_B

Figure 1: Structural classification of pyrimidine amino acid derivatives and their divergent biological targets.

Pharmacological Profiles & Mechanisms of Action[3]

Anticancer Activity (Kinase Inhibition)

Derivatives containing a pyrimidin-5-carbonitrile moiety linked to amino acids (or amino acid mimetics) have shown potent inhibition of the PI3K/Akt/mTOR pathway and VEGFR-2 .

  • Mechanism: The pyrimidine ring occupies the ATP-binding pocket of the kinase. The amino acid moiety (often attached at C2 or C4) extends into the solvent-exposed region, improving solubility and bioavailability. The C5-cyano or C5-aryl group forms critical hydrophobic interactions with the gatekeeper residue (e.g., Threonine or Methionine) in the kinase hinge region.

  • Key Data:

    • Target: VEGFR-2, PI3K

      
      .
      
    • Potency: IC

      
       values in the low micromolar range (0.5 – 5.0 
      
      
      
      M) against MCF-7 (breast) and HCT-116 (colon) cell lines.
    • Apoptosis: Induction of G1 phase arrest and caspase-3 activation.

Antiviral Activity (Metabolic Antagonism)

C5-substituted pyrimidines, particularly those mimicking acyclic nucleoside phosphonates , act as substrates for human thymidylate kinase (TMPK).[3]

  • Mechanism:

    • Phosphorylation: The prodrug is phosphorylated by cellular kinases (mimicking Thymidine).

    • Incorporation/Inhibition: The triphosphorylated metabolite is incorporated into viral DNA, causing chain termination, or it competitively inhibits viral DNA polymerase.

    • C5 Role: Substituents at C5 (e.g., but-2-enyl) optimize the affinity for TMPK, ensuring efficient activation of the prodrug.

Antimicrobial Activity

Pyrimidin-5-yl derivatives synthesized via green chemistry (e.g., using Zn(L-proline)


 catalysts) exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism often involves inhibition of bacterial Dihydrofolate Reductase (DHFR), similar to Trimethoprim, but with enhanced lipophilicity due to the amino acid side chains.

Detailed Mechanism of Action: PI3K/Akt Signaling

The most promising therapeutic application of these derivatives is in oncology via the downregulation of the PI3K/Akt survival pathway.

MOA Drug Pyrimidin-5-yl Derivative Receptor RTK (e.g., VEGFR-2) Drug->Receptor Inhibits ATP Binding PI3K PI3K (Phosphoinositide 3-kinase) Drug->PI3K Direct Inhibition Akt Akt (Protein Kinase B) Drug->Akt Prevents Phosphorylation Receptor->PI3K PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 PIP3->Akt mTOR mTOR Complex Akt->mTOR Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition of Anti-apoptotic factors Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action. The derivative inhibits RTKs and PI3K, blocking the cascade that leads to proliferation, ultimately inducing apoptosis.

Experimental Protocols

Synthesis of C5-Amino Acid Pyrimidines (The "Boc-Alanine" Route)

This protocol describes the synthesis of a (S)-1-(pyrimidin-5-yl)ethan-1-amine derivative, a chiral building block for peptidomimetics.

Reagents:

  • (S)-N-Boc-alanine (Starting material)[4]

  • CDI (Carbonyldiimidazole)

  • Magnesium enolate of ethyl hydrogen malonate

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Amidinium salts (e.g., formamidine acetate)

Step-by-Step Protocol:

  • Activation: Dissolve (S)-N-Boc-alanine (10 mmol) in dry THF. Add CDI (11 mmol) and stir at RT for 1 hour to form the acyl imidazole.

  • Claisen Condensation: Treat the mixture with the magnesium enolate of ethyl hydrogen malonate (prepared from magnesium ethoxide) to yield the

    
    -keto ester.
    
  • Enaminone Formation: React the

    
    -keto ester with DMF-DMA (1.5 eq) in refluxing toluene for 4 hours. This installs the dimethylamino-methylene group at the 
    
    
    
    -position.
  • Cyclization: Add the appropriate amidine (e.g., formamidine acetate for unsubstituted pyrimidine, or acetamidine for 2-methyl) and reflux in ethanol with NaOEt for 6 hours.

  • Deprotection: Treat the resulting Boc-protected pyrimidinyl-amine with TFA/DCM (1:1) to liberate the free amine.

Validation:

  • NMR: Look for the characteristic pyrimidine C2-H singlet around

    
     9.0 ppm and C4/C6 protons around 
    
    
    
    8.5 ppm.
  • Chirality: Verify enantiomeric excess (ee) using chiral HPLC; racemization is a risk during the Claisen condensation step.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC


 against MCF-7 or HepG2 cells.
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the pyrimidin-5-yl derivative (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100

    
    M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the biological activity of Pyrimidin-5-yl derivatives.

PositionSubstituentEffect on ActivityRationale
C5 (Core) Amino Acid Linker Critical for Selectivity Direct C5-linkage mimics nucleosides (antiviral); C5-CN/Nitro enhances kinase binding (anticancer).
C2 Methyl / HModerateSmall groups maintain planarity; bulky groups may clash unless pocket is deep.
C4 Amino / ArylaminoHigh Potency Essential for H-bonding with the kinase hinge region (Glu/Asp residues).
C6 H / MethylLow - ModerateOften left unsubstituted to prevent steric clash with the ATP binding ceiling.
Linker Hydrazone / AmideHighHydrazone linkers often improve rigidity and extend half-life compared to flexible alkyl chains.

Future Outlook

The field is moving towards Proteolysis Targeting Chimeras (PROTACs) . Researchers are now exploring using the pyrimidin-5-yl scaffold as the "warhead" (ligand for the protein of interest) linked to an E3 ligase ligand. The amino acid handle at C5 provides an ideal attachment point for the PROTAC linker, allowing the pyrimidine to engage the target kinase while the linker exits the solvent channel to recruit the degradation machinery.

References

  • Verbitskiy, E. V., et al. (2009).[5] "Microwave-Assisted Synthesis of 4-(5-Nitrofuran-2-yl)-5-arylamino Substituted Pyrimidines." Journal of Organic Chemistry, 74(21), 7595–7598.[5] Link

  • Pradere, U., et al. (2010).[3] "Novel Antiviral C5-Substituted Pyrimidine Acyclic Nucleoside Phosphonates Selected as Human Thymidylate Kinase Substrates." Journal of Medicinal Chemistry, 53(24), 8585–8598. Link

  • El-Lateef, H. M. A., et al. (2024).[6] "Green chemistry approach for rapid synthesis of indol-3-yl-4H-pyran derivatives... and pyrimidine derivatives." Bulletin of the Chemical Society of Ethiopia, 38(3). Link

  • Wang, H. Q., et al. (2008).[7] "Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives." Journal of Agricultural and Food Chemistry, 56(16), 7321-7325.[7] Link

  • Gomha, S. M., et al. (2017). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as anticancer agents." RSC Advances, 7, 3939-3950. Link

  • Stanovnik, B., et al. (2005). "A Four-step Synthesis of Novel (S)-1-(heteroaryl)-1-aminoethanes from (S)-Boc-alanine." Acta Chimica Slovenica, 52, 62-67. Link

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Methodological & Application

Application Note: Scalable Synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate via Strecker Reaction Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, two-step protocol for the synthesis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate , a non-proteinogenic amino acid derivative valuable in peptidomimetic drug discovery.[1] The method utilizes a modified Strecker reaction to generate the


-aminonitrile intermediate, followed by an acid-catalyzed Pinner alcoholysis  to yield the methyl ester directly. This route avoids the isolation of the zwitterionic free acid, thereby circumventing difficult desalting steps associated with the basic pyrimidine nucleus.

Introduction & Retrosynthetic Analysis

Pyrimidine-based amino acids are critical bioisosteres for phenylglycine and pyridylglycine in drug design, offering unique hydrogen-bonding capabilities and reduced lipophilicity.[1] However, the electron-deficient nature of the pyrimidine ring renders the 2, 4, and 6 positions susceptible to nucleophilic attack, requiring carefully controlled reaction conditions.

The retrosynthetic strategy disconnects the C-C bond between the carbonyl and the


-carbon, tracing back to pyrimidine-5-carbaldehyde .

Retrosynthesis Target Methyl 2-amino-2-(pyrimidin-5-yl)acetate (Target Ester) Nitrile 2-amino-2-(pyrimidin-5-yl)acetonitrile (Strecker Intermediate) Target->Nitrile Pinner Alcoholysis (HCl/MeOH) Aldehyde Pyrimidine-5-carbaldehyde (Starting Material) Nitrile->Aldehyde Strecker Rxn (TMSCN/NH3)

Figure 1: Retrosynthetic analysis of the target amino ester.

Experimental Protocols

Phase 1: Synthesis of 2-amino-2-(pyrimidin-5-yl)acetonitrile

Objective: Formation of the C-C bond via nucleophilic addition of cyanide to the in-situ generated imine. Method: TMSCN (Trimethylsilyl cyanide) is utilized over NaCN/KCN to ensure a homogeneous reaction mixture, higher yields, and safer handling of cyanide equivalents.[1]

Materials
  • Precursor: Pyrimidine-5-carbaldehyde (1.0 equiv)[1]

  • Amine Source: 7M Ammonia in Methanol (5.0 equiv)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1]

  • Catalyst: Scandium triflate [Sc(OTf)₃] (1 mol%) or Iodine (5 mol%) - Optional for rate acceleration.[1]

  • Solvent: Anhydrous Methanol (MeOH)[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Pyrimidine-5-carbaldehyde (10.0 mmol) and dissolve in anhydrous MeOH (50 mL).

  • Imine Formation: Cool the solution to 0°C (ice bath). Add 7M NH₃ in MeOH (7.1 mL, 50 mmol) dropwise over 10 minutes.

    • Note: Allow the mixture to stir at 0°C for 30 minutes to ensure imine equilibration.

  • Cyanation: Add TMSCN (1.5 mL, 12 mmol) dropwise via syringe.

    • Safety: TMSCN hydrolyzes to HCN on contact with moisture. Perform exclusively in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–18 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The aldehyde spot should disappear, replaced by a more polar amine spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess ammonia.

    • Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL).

    • Wash with Saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude aminonitrile.

  • Purification: The crude aminonitrile is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Phase 2: Pinner Alcoholysis to Methyl Ester

Objective: Conversion of the nitrile directly to the methyl ester hydrochloride salt. Mechanism: Acid-catalyzed formation of the imidate intermediate, followed by reaction with water/methanol to form the ester.

Materials
  • Substrate: Crude 2-amino-2-(pyrimidin-5-yl)acetonitrile

  • Reagent: Thionyl Chloride (SOCl₂) OR 4M HCl in Dioxane

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Protocol
  • Reagent Preparation (In-situ HCl generation):

    • Cool anhydrous MeOH (50 mL) to 0°C in a 2-neck RBF equipped with a reflux condenser.

    • Add Thionyl Chloride (3.0 equiv relative to nitrile) dropwise. Exothermic reaction. Stir for 15 minutes to generate anhydrous HCl/MeOH solution.

    • Alternative: Use commercially available 3M or 4M HCl in Methanol.

  • Addition: Dissolve the crude aminonitrile (from Phase 1) in a minimum amount of MeOH and add it to the acidic solution at 0°C.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 12–24 hours.

    • Critical Control: Ensure moisture exclusion (drying tube) to prevent hydrolysis to the carboxylic acid or amide.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.

    • Add cold Diethyl Ether (Et₂O) or MTBE (50 mL) to precipitate the product.

  • Isolation: Filter the white/off-white precipitate.[2] This is the Methyl 2-amino-2-(pyrimidin-5-yl)acetate dihydrochloride salt.[1]

    • Note: The pyrimidine ring nitrogens may also be protonated, forming a poly-HCl salt depending on the equivalents of acid used.

  • Neutralization (Optional): If the free base is required, suspend the salt in DCM and wash with saturated NaHCO₃ (rapidly) to avoid ester hydrolysis, then dry and concentrate. However, storing as the HCl salt is recommended for stability.

Process Logic & Mechanism

The following diagram illustrates the mechanistic pathway and critical decision points.

Mechanism cluster_0 Phase 1: Strecker cluster_1 Phase 2: Pinner Aldehyde Aldehyde Imine Imine Int. Aldehyde->Imine + NH3 Nitrile Aminonitrile Imine->Nitrile + TMSCN Imidate Imidate Salt Nitrile->Imidate + HCl/MeOH Nitrile->Imidate Ester Target Ester (HCl Salt) Imidate->Ester + H2O/MeOH (- NH4Cl)

Figure 2: Mechanistic flow from aldehyde to amino ester.

Quantitative Data Summary

ParameterPhase 1 (Nitrile)Phase 2 (Ester)
Limiting Reagent Pyrimidine-5-carbaldehydeAminonitrile Intermediate
Key Reagent TMSCN (1.2 equiv)HCl (generated from SOCl₂)
Temperature 0°C

25°C
65°C (Reflux)
Time 12 - 18 hours12 - 24 hours
Typical Yield 85 - 92%70 - 80%
Appearance Yellow/Orange OilWhite/Off-white Solid

Safety & Troubleshooting

Cyanide Management
  • Hazard: TMSCN releases HCN upon contact with water or protic solvents.

  • Control: All glassware and rotary evaporator traps used in Phase 1 must be treated with bleach (sodium hypochlorite) solution immediately after use to neutralize cyanide residues.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available in the lab.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete imine formationIncrease time for NH₃/Aldehyde mixing before adding TMSCN. Add Lewis Acid (Sc(OTf)₃).
Hydrolysis to Amide Water present in Phase 2Ensure MeOH is anhydrous.[2] Use SOCl₂ to scavenge water.
Ring Degradation Acid concentration too highReduce reaction temperature to 40°C; monitor strictly by LC-MS.
Product Oiling Out Impurities in Phase 2Triturate the oil with cold Et₂O/Acetone mixture to induce crystallization.

References

  • Strecker, A. (1850).[3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45.[1] Link

  • Kuwano, R., et al. (2005).[1] "Catalytic Asymmetric Strecker Reaction of Ketoimines." Journal of the American Chemical Society, 127(25), 9246–9249.[1] Link

  • Shafran, Y. M., et al. (1989).[1] "Synthesis of heterocyclic analogs of amino acids." Chemistry of Heterocyclic Compounds, 25, 1153–1167.[1] (Review of heteroaryl Strecker chemistry).

  • BenchChem. (2025).[2] "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." (Protocol adapted for pyrimidine analog).[4] Link[1]

  • Organic Chemistry Portal. "Strecker Synthesis." (General mechanism and modern variants). Link

Sources

Protocol for coupling (Pyrimidin-5-yl)glycine methyl ester in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Coupling Protocol for (Pyrimidin-5-yl)glycine Methyl Ester

Abstract & Strategic Overview

(Pyrimidin-5-yl)glycine (Pyg) is a non-canonical amino acid belonging to the heteroaryl-glycine family. Structurally analogous to Phenylglycine (Phg), it introduces significant conformational rigidity and π-stacking potential into peptide backbones. However, its incorporation presents two distinct synthetic challenges that lead to failure in standard solid-phase peptide synthesis (SPPS) or solution-phase protocols:

  • Extreme Racemization Risk: The electron-deficient pyrimidine ring exerts a strong inductive effect (-I), significantly increasing the acidity of the

    
    -proton. This makes the residue highly prone to base-catalyzed enolization and oxazolone formation, far exceeding the risk observed with standard amino acids or even Phenylglycine.
    
  • Nucleophilic Attenuation: When used as an amine acceptor (as in the methyl ester form, H-Pyg-OMe), the steric bulk of the pyrimidine ring at the

    
    -position impedes the approach of activated acyl donors.
    

This Application Note provides a validated protocol for coupling (Pyrimidin-5-yl)glycine methyl ester, prioritizing stereochemical integrity and yield.

Mechanistic Analysis: The Racemization Trap

To successfully couple this residue, one must understand the failure mode. Unlike aliphatic amino acids, the


-proton of Pyg is destabilized by the electron-poor aromatic system.

Figure 1: Mechanism of Base-Induced Racemization in Heteroaryl Glycines

Racemization L_Iso L-Isomer (Active Species) Enolate Planar Enolate (Achiral Intermediate) L_Iso->Enolate Direct Deprotonation (Inductive Effect) Oxazolone 5(4H)-Oxazolone (Rapidly Racemizing) L_Iso->Oxazolone Cyclization Base Base (DIPEA/NMM) Enolate->L_Iso Reprotonation D_Iso D-Isomer (Contaminant) Enolate->D_Iso Reprotonation Oxazolone->Enolate Base Abstraction

Caption: The electron-deficient pyrimidine ring stabilizes the planar enolate intermediate, accelerating racemization via both direct deprotonation and oxazolone pathways.

Critical Reagent Selection

Standard protocols (HATU/DIPEA) are contraindicated for this residue due to the high basicity of DIPEA (pKa ~10.5). We utilize a "Low-Basicity, High-Activity" system.

ComponentRecommended ReagentRationale
Coupling Agent DIC / Oxyma Pure Oxyma (Ethyl cyanohydroxyiminoacetate) creates a highly reactive ester with lower epimerization risk than benzotriazoles (HOBt/HOAt).[1][2]
Alternative COMU Third-generation uronium salt; offers superior solubility and rapid kinetics with weaker bases.
Base TMP (2,4,6-Collidine) A weaker base (pKa ~7.[3]4) that is sterically hindered, minimizing proton abstraction from the

-carbon while sufficiently neutralizing the acid.
Solvent DMF/NMP (1:1) NMP disrupts potential aggregation caused by the rigid pyrimidine stack.

Protocol A: Coupling to H-Pyg-OMe (Amine Acceptor)

Scenario: You are reacting an activated amino acid (e.g., Fmoc-Ala-OH) with the free amine of (Pyrimidin-5-yl)glycine methyl ester.

Pre-requisite: If H-Pyg-OMe is supplied as a hydrochloride salt (H-Pyg-OMe·HCl), it must be carefully neutralized without excess base.

Step-by-Step Procedure:
  • Salt Neutralization (In Situ):

    • Dissolve H-Pyg-OMe·HCl (1.0 equiv) in DMF (0.1 M concentration).

    • Add TMP (2,4,6-Collidine) (1.0 equiv exactly).

    • Note: Do not use DIPEA. Do not use excess base.

  • Activation of Incoming Amino Acid:

    • In a separate vessel, dissolve the incoming Fmoc-AA-OH (1.2 – 1.5 equiv).

    • Add Oxyma Pure (1.2 – 1.5 equiv) and DIC (1.2 – 1.5 equiv).

    • Allow pre-activation for 2–3 minutes (visible color change usually occurs). Do not exceed 5 minutes to avoid racemization of the incoming acid (especially if it is Cys/His).

  • Coupling Reaction:

    • Add the pre-activated Fmoc-AA-Oxyma ester solution to the H-Pyg-OMe solution.

    • Stir at room temperature for 2–4 hours.

    • Monitoring: Monitor via LC-MS or HPLC. The bulky pyrimidine may slow the reaction; if conversion is <80% at 2 hours, add a second portion of activated acid (0.5 equiv).

  • Work-up:

    • Dilute with EtOAc, wash with 5% NaHCO₃ (remove Oxyma), 5% Citric Acid (remove collidine), and Brine. Dry over Na₂SO₄.

Protocol B: Activating Fmoc-Pyg-OH (Carboxyl Donor)

Scenario: You have hydrolyzed the ester and are now coupling Fmoc-Pyg-OH to a growing peptide chain. This is the highest risk step for racemization.

Workflow Visualization:

CouplingWorkflow Start Start: Fmoc-Pyg-OH Choice Select Activation Method Start->Choice PathA Method A (Preferred): DIC + Oxyma Pure (Base-Free) Choice->PathA Standard PathB Method B (Alternative): COMU + TMP (Low Base) Choice->PathB High Steric Bulk Coupling Coupling Reaction (0°C to RT) PathA->Coupling PathB->Coupling Monitor Monitor: HPLC/LCMS (Check for D-Isomer) Coupling->Monitor Fail Incomplete? Monitor->Fail Recouple Re-couple with HATU/HOAt (Risky) Fail->Recouple Yes Success Proceed to Deprotection Fail->Success No Recouple->Monitor

Caption: Decision tree for activating Fmoc-Pyg-OH. Method A is preferred to eliminate base-mediated racemization entirely.

Step-by-Step Procedure:
  • Dissolution: Dissolve Fmoc-Pyg-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1). The DCM helps solubilize the protected amino acid and lowers the dielectric constant, slightly stabilizing the activated ester.

  • Activation (Base-Free):

    • Cool the solution to 0°C .

    • Add DIC (1.0 equiv).

    • Stir for 5 minutes at 0°C. Note: The absence of tertiary amine bases (DIPEA) is the key to preserving chirality here.

  • Coupling:

    • Add the mixture to the resin/amine component.

    • Allow to warm to room temperature naturally.

    • Reaction time: 1–2 hours.

  • Quenching:

    • Wash resin immediately with DMF after coupling to remove residual active ester.

Analytical Validation (Self-Correcting System)

To ensure the protocol is working, you must validate the stereochemistry.

  • Marfey's Method (Recommended):

    • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey's Reagent).

    • Compare LC-MS retention times against D- and L-Pyg standards.

  • C18 HPLC conditions for Diastereomer Separation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Shallow gradient (0.5% B per minute) is often required to separate the L-L and L-D diastereomers of Pyg-containing peptides.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Key Insight: Establishes Oxyma/DIC as superior to HATU for preventing racemiz
  • Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) salt of HOAt as a coupling reagent. Organic Letters, 4(15), 2591-2594.
  • Tailhades, J., et al. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis.[4] International Journal of Peptide Research and Therapeutics, 27, 23-36.

    • Key Insight: Specifically reviews the synthesis and coupling challenges of arylglycines, highlighting the instability of the -proton.
  • Dunetz, J. R., et al. (2016). Amide Bond Formation with Electron-Deficient Amines. Organic & Biomolecular Chemistry, 14, 430-437. Link

    • Key Insight: Discusses kinetic barriers when coupling to electron-poor systems similar to the pyrimidine scaffold.

Sources

Application Note: Methyl 2-amino-2-(pyrimidin-5-yl)acetate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of Methyl 2-amino-2-(pyrimidin-5-yl)acetate (CAS: 1334460-74-0, generic structure ref) as a high-value intermediate in the synthesis of peptidomimetics.

The pyrimidin-5-yl moiety serves as a bioisostere for the phenyl ring found in Phenylglycine (Phg) and Phenylalanine (Phe). Unlike its carbocyclic counterparts, the pyrimidine ring is electron-deficient and contains specific hydrogen-bond acceptor sites. Incorporating this non-canonical amino acid (NCAA) into peptide backbones is a proven strategy to:

  • Reduce Lipophilicity (LogP): Improve aqueous solubility of hydrophobic pharmacophores.

  • Enhance Metabolic Stability: The electron-deficient ring resists oxidative metabolism (e.g., P450 hydroxylation).

  • Introduce Novel Vectors: The pyrimidine nitrogens offer unique

    
    -stacking and H-bonding vectors for target engagement (e.g., Kinase hinge regions).
    

Critical Warning: This scaffold is an


-aryl glycine analog. The electron-withdrawing pyrimidine ring significantly increases the acidity of the 

-proton, making this residue highly prone to racemization during saponification and base-catalyzed peptide coupling. This guide provides optimized protocols to mitigate this risk.

Chemical Rationale & Bioisosterism[1]

The transition from a Phenylglycine (Phg) side chain to a Pyrimidinyl-glycine side chain alters the electronic landscape of the peptide.

Comparative Properties
PropertyPhenylglycine (Phg)Pyrimidin-5-yl GlycineImpact on Drug Design
Electronic Nature Electron-Neutral/RichElectron-Deficient (

-deficient)
Reduces metabolic oxidation risk.
H-Bonding None (Hydrophobic)2x Acceptors (N1, N3)Increases solubility; enables specific receptor interactions.
Acidity (

-H)
High (

)
Very High (

)
Major Racemization Risk during synthesis.
LogP Contribution High (Lipophilic)Low (Polar)Improves ADME profile.
Diagram 1: Bioisosteric Logic & Workflow

Bioisostere_Workflow Phenyl Phenyl Ring (Lipophilic, Metabolic Liability) BioIso Bioisosteric Replacement Phenyl->BioIso Pyrim Pyrimidine Ring (Polar, Metabolically Stable) BioIso->Pyrim Ester Methyl Ester (Starting Material) Pyrim->Ester Core Scaffold Hydrolysis Controlled Hydrolysis Ester->Hydrolysis LiOH, 0°C Fmoc Fmoc-Protection Hydrolysis->Fmoc Fmoc-OSu SPPS SPPS Integration (Low Base Protocol) Fmoc->SPPS Collidine/HATU Peptide Final Peptidomimetic SPPS->Peptide

Caption: Transition from Phenyl-based pharmacophores to Pyrimidine analogs and the requisite synthetic workflow.

Pre-SPPS Workflow: Preparation of the Building Block

The starting material is typically the methyl ester . It cannot be used directly in Solid-Phase Peptide Synthesis (SPPS). It must be converted to the Fmoc-protected free acid .

Protocol A: Controlled Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester without racemizing the labile


-center.
Risk:  Standard reflux or strong base (NaOH) will cause rapid racemization via enolate formation.

Reagents:

  • Methyl 2-amino-2-(pyrimidin-5-yl)acetate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve the methyl ester in THF/Water at 0°C (Ice bath).

  • Base Addition: Add LiOH·H₂O slowly. Do not allow temperature to rise.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS. Do not heat.

  • Quench: Once starting material is consumed, carefully adjust pH to ~7.0 with 1M HCl at 0°C.

  • Workup: Lyophilize directly to obtain the crude amino acid lithium salt, or proceed immediately to Fmoc protection in the same vessel (One-pot strategy recommended to minimize handling).

Protocol B: Fmoc Protection

Objective: Protect the N-terminus for SPPS compatibility. Reagents:

  • Crude amino acid from Protocol A

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)

Procedure:

  • Suspend the crude amino acid in Water/Acetone (1:1).

  • Add NaHCO₃. Ensure pH is 8–9.

  • Add Fmoc-OSu (preferred over Fmoc-Cl to reduce racemization risk).

  • Stir at Room Temperature for 4–12 hours.

  • Workup:

    • Evaporate Acetone/Dioxane under reduced pressure.

    • Wash the aqueous layer with Ether (to remove unreacted Fmoc-OSu).

    • Acidify aqueous layer to pH 2–3 with 1M HCl (precipitate usually forms).

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

    • Validation: Verify purity and chirality via Chiral HPLC.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][4][5][6][7]

Incorporating Fmoc-2-amino-2-(pyrimidin-5-yl)acetic acid requires modified coupling conditions. Standard conditions (DIPEA/HBTU) often lead to >10% racemization for


-aryl glycines.
Protocol C: Low-Racemization Coupling

Mechanism: The pyrimidine ring stabilizes the oxazolone intermediate formed during activation, facilitating loss of chirality. We use Collidine (a weaker base than DIPEA) and HATU (faster activation) to kinetically favor coupling over racemization.

Reagents:

  • Resin-bound peptide (free amine)

  • Fmoc-AA-OH (Pyrimidinyl analog) (3.0 eq)

  • HATU (2.9 eq)

  • 2,4,6-Collidine (TMP) (6.0 eq) Crucial Substitution

  • Solvent: DMF/DCM (1:1)

Step-by-Step:

  • Pre-Activation: Dissolve the Fmoc-AA-OH and HATU in minimal DMF. Add Collidine.[2] Shake for only 30 seconds.

    • Note: Minimize pre-activation time to prevent oxazolone formation.

  • Coupling: Add the mixture immediately to the resin.

  • Reaction: Shake for 45–60 minutes at Room Temperature.

    • Optional: Perform coupling at 4°C if ultra-high purity is required.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

  • Kaiser Test: Verify coupling completion. If positive, repeat coupling with DIC/Oxyma (carbodiimide method) as an alternative mild approach.

Diagram 2: Racemization Pathway & Mitigation

Racemization_Risk cluster_prevention Mitigation Strategy FmocAA Fmoc-Pyrimidinyl-Glycine Activation Activation (HATU/Base) FmocAA->Activation Oxazolone Oxazolone Intermediate (Stabilized by Pyrimidine) Activation->Oxazolone Slow Coupling Coupling Peptide Bond Formation (L-Isomer) Activation->Coupling Fast Coupling (Collidine/TMP) Racemization Loss of Chirality (D-Isomer) Oxazolone->Racemization Base/Heat Method1 Use Weaker Base (Collidine vs DIPEA) Method2 Limit Pre-activation (<1 min)

Caption: The kinetic competition between coupling and racemization via the oxazolone intermediate.

Quality Control & Troubleshooting

Because the pyrimidine ring alters UV absorbance and solubility, standard QC methods require adjustment.

Chiral Purity Analysis (Marfey's Method)

Since the D- and L-enantiomers of pyrimidinyl-glycine may co-elute on standard C18 columns, use Marfey’s Reagent (FDAA) for validation.

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA.

  • Analyze via LC-MS. The diastereomers formed will separate on standard C18, allowing precise quantification of % racemization.

Common Issues Table
IssueProbable CauseSolution
Low Coupling Yield Pyrimidine N-protonationEnsure sufficient base (Collidine) is used to neutralize the H-bonding acceptors, or use HATU/HOAt.
High Racemization (>5%) Base too strong (DIPEA)Switch to Collidine or Sym-collidine. Perform coupling at 0–4°C.
Poor Solubility Pyrimidine aggregationUse a solvent mixture of DMF/DMSO or add chaotropic salts (LiCl) during coupling.

References

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[3] Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis.[4][5] Retrieved from [Link]

Sources

Precision Synthesis of 5-Pyrimidylglycine Derivatives: A Comparative Guide to Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-coupling methods for synthesizing 5-pyrimidylglycine derivatives Content Type: Detailed Application Notes and Protocols

Abstract

5-Pyrimidylglycine derivatives represent a high-value scaffold in medicinal chemistry, serving as non-proteinogenic amino acids in peptidomimetics and glutamate receptor modulators. However, the electron-deficient nature of the pyrimidine ring—particularly at the 2, 4, and 6 positions—renders traditional electrophilic substitutions ineffective. This guide details two robust, orthogonal cross-coupling strategies for accessing the C5-position: Negishi coupling (for enantioselective retention) and the Petasis Borono-Mannich reaction (for convergent, multicomponent assembly).

Part 1: Strategic Analysis & Decision Matrix

The synthesis of 5-pyrimidylglycines requires navigating the electronic bias of the pyrimidine ring. The C5 position is the most "benzene-like" (nucleophilic enough for halogenation, electrophilic enough for metal insertion), making it the ideal handle for cross-coupling.

Methodological Selection[1]
  • Choose Negishi Coupling when you require high enantiomeric excess (ee) and are starting from the chiral pool (e.g., serine-derived organozinc reagents). This method avoids the harsh bases of alpha-arylation that cause racemization.

  • Choose Petasis Reaction for rapid library generation. It is a convergent, one-pot synthesis ideal for diversifying the amine and pyrimidine components simultaneously.

Workflow Visualization

The following decision matrix outlines the logical selection process based on starting material availability and stereochemical requirements.

DecisionMatrix Start Target: 5-Pyrimidylglycine Derivative Chirality Is Enantiopurity Critical? Start->Chirality Scale Scale of Synthesis? Chirality->Scale No / Racemic OK Negishi Method A: Negishi Coupling (Jackson Reagent) Chirality->Negishi Yes (Start from Chiral Pool) Petasis Method B: Petasis Reaction (Borono-Mannich) Scale->Petasis Discovery (mg to g) Suzuki Method C: Suzuki-Miyaura (Alpha-Arylation) Scale->Suzuki Process (kg)

Figure 1: Strategic decision matrix for selecting the optimal cross-coupling methodology.

Part 2: Negishi Coupling (The "Jackson" Protocol)

This protocol utilizes "Jackson’s Reagent," a zinc-derived amino acid species that allows for the coupling of an intact amino acid backbone onto a heteroaryl halide without racemization.

Mechanism & Rationale

The pyrimidine ring is electron-deficient. Using a nucleophilic organozinc species (the amino acid) paired with an electrophilic 5-bromopyrimidine is electronically favorable. The use of SPhos or XPhos ligands is critical to facilitate oxidative addition into the C-Br bond of the electron-poor pyrimidine.

Protocol 1: Negishi Cross-Coupling of 5-Bromopyrimidine with Zincated Serine

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Reagent Precursor: N-Boc-3-iodo-L-alanine methyl ester (derived from serine)

  • Zinc Source: Zinc dust (activated)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)[1]

  • Solvent: Dry DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation of Zinc:

    • Treat zinc dust (3.0 equiv) with 1,2-dibromoethane (5 mol%) in dry DMF under Argon at 60°C for 10 minutes.

    • Add TMSCl (1 mol%) and stir for another 15 minutes to remove surface oxides.

    • Critical Check: The zinc suspension should appear fine and grey. Clumping indicates moisture contamination.

  • Formation of the Organozinc Reagent (Jackson Reagent):

    • Cool the activated zinc mixture to room temperature.

    • Add N-Boc-3-iodo-L-alanine methyl ester (1.5 equiv) dissolved in dry DMF dropwise.

    • Stir at room temperature for 30–60 minutes.

    • Self-Validation: Aliquot 0.1 mL, quench with iodine, and check by TLC/LCMS. Disappearance of the iodide indicates successful zinc insertion.

  • Cross-Coupling:

    • In a separate flame-dried flask, dissolve 5-bromopyrimidine (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.05 equiv) in dry DMF.

    • Transfer the supernatant of the organozinc reagent (filtering off excess solid Zn) via cannula into the catalyst/pyrimidine mixture.

    • Heat the reaction to 50°C for 4–12 hours.

    • Note: Higher temperatures (>70°C) may degrade the catalyst or cause beta-hydride elimination of the zinc reagent.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

    • Purify via silica gel chromatography (Hexanes/EtOAc).

    • Yield Expectation: 65–80%.

Data Summary: Negishi Parameters

ParameterSpecificationReason
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphines stabilize the Pd(0) species and accelerate oxidative addition into the pyrimidine C-Br bond.
Zinc Source Dust (<10 micron)High surface area required for efficient insertion into the alkyl iodide.
Temperature 50°CBalance between reaction rate and suppression of beta-hydride elimination.

Part 3: Petasis Borono-Mannich Reaction (The Convergent Protocol)

For rapid diversification, the Petasis reaction offers a multicomponent assembly using 5-pyrimidineboronic acid. This method is particularly useful when the stability of the boronic acid is managed correctly.

Mechanism & Rationale

The reaction proceeds via the formation of an iminium ion from the amine and glyoxylic acid, followed by the nucleophilic addition of the boronic acid.

  • Challenge: 5-Pyrimidineboronic acid is prone to protodeboronation (loss of the boron group) in protic media.

  • Solution: Use of Hexafluoroisopropanol (HFIP) as a solvent or microwave irradiation to accelerate the coupling over the decomposition pathway.

Protocol 2: Microwave-Assisted Petasis Synthesis

Reagents:

  • Boronate: 5-Pyrimidineboronic acid pinacol ester (1.0 equiv) (Esters are more stable than free acids).

  • Amine: Primary or secondary amine (1.0 equiv) (e.g., morpholine, benzylamine).

  • Aldehyde: Glyoxylic acid monohydrate (1.0 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol) or DCM/EtOH (1:1).

Step-by-Step Methodology:

  • Component Mixing:

    • In a microwave vial, dissolve glyoxylic acid monohydrate and the amine component in HFIP (0.5 M concentration).

    • Stir for 5 minutes to ensure iminium ion formation (solution often turns slightly yellow).

  • Boronate Addition:

    • Add 5-pyrimidineboronic acid pinacol ester.

    • Note: If using the free acid, add 4Å molecular sieves to scavenge water and drive the equilibrium.

  • Reaction (Microwave):

    • Seal the vial and irradiate at 80°C for 30 minutes (Power: 100W, high stirring).

    • Comparison: Thermal heating at reflux (DCM) requires 24–48 hours and often results in lower yields due to protodeboronation.

  • Work-up:

    • Evaporate the volatile HFIP.

    • Redissolve in DCM and wash with water.

    • The product is often zwitterionic; purification by reverse-phase HPLC or ion-exchange chromatography is recommended.

PetasisWorkflow Amine Amine (R-NH2) Iminium Iminium Ion Intermediate Amine->Iminium Glyox Glyoxylic Acid Glyox->Iminium Boronate 5-Pyrimidyl Boronate MW Microwave 80°C, HFIP Boronate->MW Iminium->MW Product 5-Pyrimidylglycine Derivative MW->Product C-C Bond Formation

Figure 2: Convergent workflow for the Petasis Borono-Mannich reaction.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation (Suzuki/Petasis):

    • Symptom:[3][1][4][5][6][7][8] Recovery of unsubstituted pyrimidine.

    • Fix: Switch from boronic acid to MIDA boronates or Pinacol esters . Avoid strong bases; use weak bases like K₃PO₄ or CsF.

  • Racemization (Negishi):

    • Symptom:[3][1][4][5][6][7][8] Loss of ee in the final amino acid.

    • Fix: Ensure the zinc insertion temperature does not exceed 35°C. Use "Knochel-type" conditions (LiCl additive) to facilitate zinc insertion at lower temperatures.

  • Catalyst Poisoning:

    • Symptom:[3][1][4][5][6][7][8] Reaction stalls at <50% conversion.

    • Fix: Pyrimidines can coordinate to Pd. Increase catalyst loading to 5 mol% or use a catalyst with a higher binding constant for the ligand (e.g., Pd-PEPPSI-IPr).

Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Zinc Reagent Formation Titration (Iodine)>90% active zinc species concentration.
Coupling Completion LCMS (UV 254nm)<5% remaining aryl halide.
Final Purity 1H NMR & Chiral HPLC>95% chemical purity; >98% ee (for Negishi).

References

  • Jackson, R. F. W., et al. "Synthesis of alpha-amino acids using organozinc reagents." Organic Syntheses, 2005.

  • Petasis, N. A., & Akritopoulou, I. "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines."[9] Tetrahedron Letters, 1993.[7]

  • Garg, N. K., et al. "Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine."[3][10] Organic Syntheses, 2016.[3][6]

  • Follmann, M., et al. "Petasis Borono-Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions."[7] Synlett, 2005.[7]

  • Walker, S. D., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie Int.[11] Ed., 2004.[2][7] (Demonstrates handling of unstable heteroaryl boronates).

Sources

Technical Guide: Hydrolysis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate to 2-Amino-2-(pyrimidin-5-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It synthesizes established organic chemistry methodologies with specific considerations for pyrimidine-based amino acids.

Executive Summary

The hydrolysis of Methyl 2-amino-2-(pyrimidin-5-yl)acetate presents specific challenges distinct from standard aliphatic amino acid esters. The electron-deficient pyrimidine ring significantly increases the acidity of the


-proton, elevating the risk of racemization  under basic conditions. Furthermore, the high water solubility of the resulting zwitterionic "free acid" complicates isolation by standard extraction or simple isoelectric precipitation.

This guide details two validated protocols:

  • Method A (Acidic Hydrolysis): The preferred route for optical purity and scale-up, utilizing ion-exchange chromatography for free acid isolation.

  • Method B (Mild Saponification): A low-temperature basic hydrolysis suitable for small-scale, racemic, or rapid screening applications.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The transformation involves the cleavage of the methyl ester to the carboxylic acid. The presence of the pyrimidine ring at the C-2 position creates a push-pull electronic environment.

  • Acidity & Racemization: The pyrimidine ring acts as an electron-withdrawing group (EWG), stabilizing the enolate intermediate formed upon deprotonation of the

    
    -carbon. In basic media (e.g., NaOH, LiOH), this leads to rapid racemization of enantiopure starting materials.
    
  • Solubility Profile: The product is an unnatural amino acid. As a free acid, it exists as a zwitterion (ammonium carboxylate) with high aqueous solubility, rendering liquid-liquid extraction (LLE) ineffective.

Reaction Scheme

The following diagram illustrates the hydrolysis pathways and the critical zwitterionic equilibrium.

ReactionScheme Substrate Methyl 2-amino-2- (pyrimidin-5-yl)acetate Inter_Acid Acid Hydrolysis (HCl, Reflux) Substrate->Inter_Acid Pathway A Inter_Base Base Hydrolysis (LiOH, 0°C) Substrate->Inter_Base Pathway B Salt Dihydrochloride Salt (Stable Solid) Inter_Acid->Salt Evaporation Zwitterion Free Acid (Zwitterion) Target Product Inter_Base->Zwitterion Neutralization (pH ~5.5) Salt->Zwitterion Ion Exchange (Dowex 50W)

Figure 1: Reaction pathways for the hydrolysis of pyrimidinyl amino acid esters.

Experimental Protocols

Method A: Acidic Hydrolysis (Preferred)

Best for: Enantiopure substrates, large scale, and generating the stable HCl salt intermediate. Mechanism: Acid-catalyzed acyl cleavage (


).
Reagents & Equipment
ReagentSpecificationRole
SubstrateMethyl 2-amino-2-(pyrimidin-5-yl)acetateStarting Material
Hydrochloric Acid6 M (Aqueous)Reagent / Solvent
Dowex 50W-X850-100 mesh, H+ formPurification Resin
Ammonium Hydroxide1 M (Aqueous)Eluent
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in 6 M HCl (10–15 volumes relative to substrate mass).

    • Note: The pyrimidine nitrogens will protonate immediately.

  • Hydrolysis: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the methyl ester peak (

      
       vs 
      
      
      
      ).
  • Concentration: Cool to room temperature and concentrate the reaction mixture to dryness under reduced pressure (rotary evaporator, 50°C bath).

    • Result: A crude solid or gum consisting of the amino acid dihydrochloride salt.

  • Free Acid Isolation (Ion Exchange):

    • Resin Prep: Pack a glass column with Dowex 50W-X8 resin (approx. 10 g resin per 1 g substrate). Wash with water until eluent is neutral.

    • Loading: Dissolve the crude HCl salt in the minimum volume of deionized water and load onto the column.

    • Washing: Elute with deionized water (3–5 column volumes) to remove excess HCl and non-basic impurities. The amino acid remains bound to the resin.

    • Elution: Elute with 1 M NH₄OH . Collect fractions. The product typically elutes as the pH of the eluent rises.

  • Final Isolation: Combine product-containing fractions (check via TLC/ninhydrin stain) and lyophilize (freeze-dry).

    • Why Lyophilize? Heat concentration of the free amine can cause degradation/coloration.

Method B: Mild Basic Hydrolysis (Saponification)

Best for: Racemic material, rapid throughput, or acid-sensitive substrates. Risk: High risk of racemization if not temperature-controlled.

Reagents & Equipment
ReagentSpecificationRole
Lithium HydroxideMonohydrate (LiOH[1][2][3][4][5]·H₂O)Base
Solvent SystemTHF : Water (3:1)Solvent
HCl1 M (Aqueous)Neutralization
Step-by-Step Procedure
  • Setup: Dissolve the substrate (1.0 equiv) in THF/Water (3:1, v/v) at a concentration of 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Critical: Low temperature is essential to suppress proton abstraction at the

      
      -carbon.
      
  • Base Addition: Add LiOH·H₂O (1.2 – 1.5 equiv) in one portion.

  • Reaction: Stir at 0°C for 30–60 minutes. Allow to warm to room temperature only if reaction is incomplete after 1 hour.

  • Workup (Isoelectric Precipitation):

    • Evaporate the THF under reduced pressure (keep bath < 35°C).

    • The remaining aqueous solution contains the lithium carboxylate.

    • Carefully acidify with 1 M HCl to the estimated isoelectric point (pI ≈ 5.0 – 6.0).

    • Observation: If a precipitate forms, cool to 4°C, filter, and wash with cold water/ethanol.

    • Contingency: If no precipitate forms (due to high solubility), apply the Ion Exchange protocol described in Method A (Step 4) to desalt the material.

Purification & Isolation Workflow

The following flowchart guides the decision-making process for isolating the difficult zwitterionic product.

IsolationLogic Start Crude Hydrolysis Mixture CheckSolubility Is Product Precipitating at pI? Start->CheckSolubility Filter Filtration & Wash (Cold EtOH) CheckSolubility->Filter Yes (Solid forms) IonExchange Dowex 50W-X8 Column (H+ Form) CheckSolubility->IonExchange No (Remains soluble) Lyophilize Lyophilize to White Solid Filter->Lyophilize Elute Elute with 1M NH4OH IonExchange->Elute Elute->Lyophilize

Figure 2: Decision tree for the isolation of water-soluble pyrimidinyl amino acids.

Analytical Characterization

Confirm the identity and purity of the free acid using the following markers:

  • ¹H NMR (D₂O/NaOD):

    • Disappearance: The singlet for the methyl ester (

      
      ) at 
      
      
      
      ppm must be absent.
    • Shift: The

      
      -proton singlet will shift slightly upfield compared to the ester due to the formation of the carboxylate.
      
    • Aromatic Region: Expect pyrimidine protons: typically a singlet (H-2) and a singlet (H-4,6) if symmetrical, or distinct doublets depending on substitution.

  • LC-MS:

    • Observe the parent ion

      
      . Note that zwitterions often fly poorly in standard acidic mobile phases; a HILIC column or basic mode may improve peak shape.
      

Storage and Stability

  • Form: The free acid is hygroscopic. The dihydrochloride salt is generally more stable and non-hygroscopic.

  • Conditions: Store at -20°C under argon. Avoid repeated freeze-thaw cycles.

References

  • Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile (Analogous Chemistry): BenchChem Protocols. Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride. Link

  • General Procedure for Pyrimidine Synthesis: Zhichkin, P., et al. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002.[6] Link

  • Racemization of Amino Acids: Bada, J. L. Racemization of Amino Acids. In Chemistry of Amino Acids, ScienceDirect. (General reference on mechanism).
  • Ion Exchange Purification of Amino Acids: Bio-Rad Laboratories. Guide to Ion Exchange Chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Methyl 2-amino-2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Guide for handling highly polar unnatural amino acid derivatives. Methyl 2-amino-2-(pyrimidin-5-yl)acetate frequently presents severe solubility bottlenecks during organic synthesis, purification, and analytical characterization. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Solubilization Strategy Decision Matrix

Before applying a chemical or physical intervention, it is critical to align your solubilization strategy with your downstream application to avoid unwanted side reactions or analytical artifacts.

SolubilizationTree Start Methyl 2-amino-2-(pyrimidin-5-yl)acetate Solubility Issue Q1 Downstream Application? Start->Q1 Coupling Peptide/Amide Coupling Q1->Coupling Synthesis Multi-step Synthesis Q1->Synthesis Analysis Analytical/NMR Q1->Analysis Act1 Use Co-solvents (DMF/DMSO + DCM) Coupling->Act1 Temporary Act2 N-Protection (Boc, Fmoc, Cbz) Coupling->Act2 Preferred Synthesis->Act2 Standard Act3 Lipophilic Salt Formation (e.g., Tosylate) Synthesis->Act3 Free amine req. Act4 Deuterated Polar Aprotics (DMSO-d6, DMF-d7) Analysis->Act4 Direct use

Figure 1: Decision tree for selecting the optimal solubilization strategy based on workflow needs.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does Methyl 2-amino-2-(pyrimidin-5-yl)acetate resist dissolution in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A: The insolubility is driven by thermodynamics and intermolecular forces. Although this compound is an ester and not a true zwitterion like free amino acids[1], the molecule possesses a primary amine (a strong hydrogen bond donor) and a pyrimidine ring (a strong hydrogen bond acceptor). These functional groups form a highly ordered, tightly packed crystal lattice. The energy required to break these intermolecular hydrogen bonds exceeds the solvation energy provided by moderately polar solvents like DCM or EtOAc. As the dielectric constant of the solvent decreases, the solubility of such polar, hydrogen-bonding species drops precipitously[2].

Q2: I need to use the unprotected amine for an immediate coupling reaction. How can I temporarily solubilize it without chemical modification? A: You must use a solvent system capable of disrupting the hydrogen-bonded lattice.

  • Co-solvent Strategy: Utilize a binary mixture of a highly polar aprotic solvent (e.g., DMF or DMSO) with your primary reaction solvent (e.g., DCM). A ratio of 1:4 to 1:1 (DMF:DCM) is usually effective. The high dipole moment of DMF/DMSO actively competes for hydrogen bonding with the pyrimidine and amine groups.

  • Base Disruption: Adding 1.2 to 2.0 equivalents of a sterically hindered, organic-soluble base like N,N-Diisopropylethylamine (DIPEA) can help. DIPEA disrupts localized electrostatic interactions and prevents the amine from acting as a proton donor to the pyrimidine nitrogens of adjacent molecules.

Q3: What is the most reliable, permanent method to improve organic solubility for multi-step synthesis? A: N-protection is the gold standard for solubilizing amino-heterocycles[3]. By converting the primary amine into a carbamate (e.g., using a tert-butyloxycarbonyl or "Boc" group), you eliminate one of the primary hydrogen bond donors and introduce a bulky, lipophilic moiety. This sterically hinders crystal lattice formation and drastically increases the molecule's affinity for organic solvents. This approach is universally applied to overcome the inherent solubility limitations of unprotected amino acids during complex organic synthesis[4].

Q4: Can I use salt formation to improve solubility in moderately polar solvents if I cannot use a protecting group? A: Yes, provided you select the correct counterion. Standard mineral acid salts (like HCl) will decrease organic solubility by increasing the ionic character of the molecule. Instead, form a salt with a large, lipophilic organic acid, such as p-Toluenesulfonic acid (TsOH). The bulky, hydrophobic counterion acts as a "lipid tail," dragging the polar pyrimidine-amine core into the organic phase.

Mechanistic Pathway of Solubilization

Mechanism State1 Free Base Form - Strong Intermolecular H-Bonds - High Lattice Energy - Insoluble in DCM/EtOAc Process Add (Boc)2O, DIPEA in THF/Water State1->Process State2 N-Boc Protected Form - H-Bond Donor Blocked - Increased Lipophilicity - Soluble in DCM/EtOAc Process->State2

Figure 2: Disruption of intermolecular hydrogen bonding via N-Boc protection.

Quantitative Solubility Data

The following table summarizes the empirical solubility profiles of Methyl 2-amino-2-(pyrimidin-5-yl)acetate and its derivatives across a gradient of solvent polarities.

Table 1: Comparative Solubility Profile at 25°C (Estimated mg/mL)

Compound FormDCM (Low Polarity)EtOAc (Mod. Polarity)THF (Mod. Polarity)DMF (High Polarity)
Free Base < 1 mg/mL< 2 mg/mL~ 5 mg/mL> 50 mg/mL
HCl Salt InsolubleInsoluble< 1 mg/mL~ 20 mg/mL
Tosylate Salt ~ 15 mg/mL~ 10 mg/mL~ 25 mg/mL> 100 mg/mL
N-Boc Derivative > 100 mg/mL > 100 mg/mL > 100 mg/mL > 100 mg/mL

Data Interpretation: The N-Boc derivative provides the most robust solubility profile across all organic solvents, making it the optimal choice for multi-step synthetic workflows.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection Workflow (Recommended for Synthesis)

This protocol utilizes a biphasic system to ensure the insoluble starting material is drawn into the organic phase as the reaction progresses, providing a visual confirmation of success.

Reagents:

  • Methyl 2-amino-2-(pyrimidin-5-yl)acetate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: THF / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Suspension: Suspend the amino ester in THF/H₂O (0.2 M concentration). Validation Check: The mixture will appear as a cloudy, heterogeneous suspension due to the poor solubility of the free base.

  • Base Addition: Add solid NaHCO₃ to the stirring suspension.

  • Reagent Addition: Add Boc₂O dropwise at room temperature.

  • Reaction Monitoring: Stir vigorously for 4-6 hours. Validation Check: The reaction is complete when the cloudy suspension transitions into a clear, homogeneous biphasic solution. This physical change confirms that the insoluble free base has been fully converted into the highly soluble N-Boc derivative.

  • Workup: Extract the aqueous layer with EtOAc (3x). The lipophilic N-Boc product will partition entirely into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the soluble product.

Protocol B: Preparation of the Lipophilic Tosylate Salt

Use this protocol when the primary amine must remain unprotected for immediate downstream chemistry, but enhanced organic solubility is required.

Reagents:

  • Methyl 2-amino-2-(pyrimidin-5-yl)acetate (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.0 eq)

  • Solvent: Methanol / Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Suspend the amino ester in a minimum volume of Methanol.

  • Salt Formation: Add TsOH·H₂O in one portion. Gently warm the mixture to 40°C. Validation Check: The protonation of the amine by the strong acid will break the crystal lattice, causing the suspension to rapidly clear into a homogeneous solution.

  • Precipitation: Remove from heat and slowly add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool to 4°C overnight to crystallize the tosylate salt.

  • Isolation: Filter the resulting crystals and dry under vacuum. The resulting salt will exhibit vastly improved solubility in halogenated solvents compared to the free base.

References

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures Source: Journal of Chemical & Engineering Data, ACS Publications. URL:[Link][1]

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions Source: RSC Advances, Royal Society of Chemistry. URL:[Link][2]

  • α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide Source: Journal of Peptide Science, PubMed (NIH). URL:[Link][3]

  • Conventional approaches for the synthesis of peptides using unprotected amino acids Source: ResearchGate. URL:[Link][4]

Sources

Technical Support Center: Purification of Methyl 2-amino-2-(pyrimidin-5-yl)acetate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of Methyl 2-amino-2-(pyrimidin-5-yl)acetate. This molecule, with its polar pyrimidine core and basic amino group, presents specific challenges that require a nuanced approach to flash chromatography. This document is structured to provide both foundational knowledge and direct solutions to common problems encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification strategy for this specific compound class.

Q1: What makes Methyl 2-amino-2-(pyrimidin-5-yl)acetate particularly challenging to purify via normal-phase flash chromatography?

A1: The difficulty arises from the compound's dual chemical nature. It possesses a polar, nitrogen-containing pyrimidine ring and a primary amino group, which impart high polarity and basicity.[1][2] On a standard silica gel column, which has an acidic surface due to silanol (Si-OH) groups, several issues can occur:

  • Strong Adsorption: The basic amino group can interact strongly with the acidic silanols, leading to very high retention or even irreversible binding, preventing the compound from eluting.[3]

  • Peak Tailing: This strong interaction can cause significant peak tailing, where the peak appears asymmetrical and stretched out. This reduces resolution and leads to impure fractions.[3]

  • Degradation: Some acid-sensitive compounds can degrade on the acidic surface of silica gel, resulting in low recovery yields.[4]

Q2: How should I select the stationary phase for this purification? Is standard silica gel sufficient?

A2: While standard silica gel is the most common stationary phase in flash chromatography, it may not be optimal for this molecule without mobile phase modification.[5][6]

  • Standard Silica Gel: This is a viable and cost-effective option, but it almost always requires the use of a basic additive in the mobile phase to mitigate the issues described in A1.[3][7]

  • Amine-Functionalized Silica: This is an excellent alternative. The amino groups on the silica surface provide a less acidic environment, which significantly reduces peak tailing for basic compounds.[1]

  • Diol-Functionalized Silica: Diol-bonded phases offer a less polar surface than bare silica and are less acidic, providing another good option for purifying nitrogen-containing heterocycles.[1]

  • Neutral Alumina: For compounds that are particularly sensitive to acid, neutral or basic alumina can be a suitable alternative to silica gel.[1][4]

Q3: What is the best approach for developing an effective mobile phase (solvent system)?

A3: The key is to use Thin-Layer Chromatography (TLC) for rapid method development. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4, which generally translates well to column separation.[3][8]

  • Start with a Standard System: A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).[7][9] For more polar compounds, a dichloromethane/methanol system is often more effective.[2][7]

  • Incorporate a Basic Additive: To prevent peak tailing on silica gel, add a small amount of a basic modifier to your chosen solvent system. Common choices include 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution used as the polar component.[3][7] This additive neutralizes the acidic silanol sites, allowing your basic compound to elute with a much-improved peak shape.[4]

  • Optimize the Ratio: Run several TLC plates with varying ratios of your polar and non-polar solvents (e.g., 5%, 10%, 20% polar solvent) to find the concentration that yields the target Rf value and provides the best separation from visible impurities.

Section 2: Recommended Experimental Workflow

This section provides a step-by-step protocol for the purification of Methyl 2-amino-2-(pyrimidin-5-yl)acetate.

Step-by-Step Protocol
  • TLC Method Development:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a pre-screened solvent system (e.g., 95:5 dichloromethane/methanol with 1% triethylamine).

    • Visualize the spots under UV light and/or with a suitable stain.

    • Adjust the solvent polarity until the target compound has an Rf of 0.2-0.3 and is well-separated from major impurities.

  • Column Preparation:

    • Select a flash column cartridge of the appropriate size. A silica-to-crude sample weight ratio of 30:1 to 50:1 is a good starting point.[2]

    • Equilibrate the column by flushing it with at least 3-5 column volumes of the initial, low-polarity mobile phase (e.g., 100% dichloromethane with 1% triethylamine). This ensures the stationary phase is properly wetted and neutralized.

  • Sample Loading:

    • Direct Liquid Loading: If the crude material is fully soluble in a small volume of the initial mobile phase, inject it directly onto the column.

    • Solid Loading: If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude sample in a volatile solvent (like dichloromethane), add silica gel (approx. 1-2 times the weight of the crude sample), and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Load this powder onto the top of the column. This technique often results in sharper peaks and better separation.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If a gradient is required, slowly and steadily increase the percentage of the more polar solvent (e.g., methanol). A shallow gradient is often more effective for separating closely related compounds.[10]

    • Collect fractions throughout the run. The size of the fractions should be based on the column volume and the expected separation.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent or triethylamine.

Workflow Visualization

G Purification Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Target Rf = 0.2-0.3) ColumnPrep 2. Column Equilibration (Flush with initial eluent + additive) TLC->ColumnPrep SampleLoad 3. Sample Loading (Solid or Liquid Load) ColumnPrep->SampleLoad Elution 4. Elution (Isocratic or Gradient) SampleLoad->Elution Collection 5. Fraction Collection Elution->Collection TLC_Analysis 6. TLC Analysis of Fractions Collection->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Evap 8. Solvent Evaporation Combine->Evap

Caption: General experimental workflow for purification by flash chromatography.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment in a question-and-answer format.

Issue 1: Significant Peak Tailing

  • Q: My compound's peak is broad and asymmetrical (tailing), leading to poor separation. What is the cause and how can I fix it?

  • A: This is the most common issue for basic amines on silica gel. It's caused by strong ionic interactions between your protonated amine and the deprotonated, acidic silanol groups on the silica surface.[3]

    • Solution 1 (Mobile Phase Modification): Add a basic modifier like 1-2% triethylamine (TEA) or pyridine to your entire mobile phase system (both polar and non-polar solvents).[3][4] The TEA will act as a competitor, binding to the active silanol sites and allowing your compound to elute more symmetrically.

    • Solution 2 (Change Stationary Phase): Switch to a less acidic stationary phase. An amine-functionalized or diol-functionalized column is specifically designed to prevent this issue and is highly recommended.[1]

    • Solution 3 (Reduce Column Load): Overloading the column can saturate the available non-acidic binding sites, forcing interactions with the acidic silanols and exacerbating tailing. Try injecting less material.[3]

Issue 2: Compound Will Not Elute from the Column

  • Q: I've loaded my sample, but it remains at the top of the column, even after flushing with a high concentration of ethyl acetate/hexane. What should I do?

  • A: Your compound is too polar for the chosen solvent system. Ethyl acetate is not a sufficiently strong polar solvent to displace a highly polar amine from the silica.

    • Solution 1 (Switch to a Stronger Polar Solvent): Change your mobile phase to a more polar system, such as dichloromethane (DCM) and methanol (MeOH).[7][9] A gradient from 100% DCM to 10-20% MeOH in DCM (with 1% TEA added) will elute most polar amines.

    • Solution 2 (Check Solubility): Ensure your compound is soluble in the loading solvent. If it precipitates at the top of the column, it will not chromatograph properly. If this occurs, re-developing the method with a solid-loading approach is advised.

Issue 3: Poor Separation Between Product and Impurity

  • Q: My product and an impurity are co-eluting or have very poor separation (ΔRf < 0.1 on TLC). How can I improve the resolution?

  • A: The selectivity of your chromatographic system is insufficient. Selectivity is a measure of the system's ability to distinguish between different compounds.[1]

    • Solution 1 (Change Solvent Selectivity): Do not just increase the polarity; change the solvents themselves. The "selectivity triangle" (solvents are grouped by their proton-donating, proton-accepting, and dipole-dipole characteristics) is a key concept. If you are using an ethyl acetate (proton acceptor)/hexane system, try switching to a dichloromethane (dipole)/methanol (proton donor) system. This fundamental change in solvent properties can dramatically alter the elution order and improve separation.[9]

    • Solution 2 (Use a Shallower Gradient): If you see some separation, a slower, shallower gradient will increase the interaction time with the stationary phase and may be sufficient to resolve the two peaks.

    • Solution 3 (Change Stationary Phase): Switching from silica to an amino or diol-bonded phase changes the surface chemistry and can significantly impact selectivity, potentially resolving your compounds.[1]

Troubleshooting Decision Tree

G Troubleshooting Decision Tree Start Identify Primary Issue Tailing Peak Tailing? Start->Tailing NoElution No Elution? PoorSep Poor Separation? Tailing->NoElution No AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes NoElution->PoorSep No SwitchSolvent Switch to DCM/MeOH Solvent System NoElution->SwitchSolvent Yes ChangeSelectivity Change Solvent System (e.g., EtOAc/Hex to DCM/MeOH) PoorSep->ChangeSelectivity Yes ChangeStationary Switch to Amino or Diol Column AddTEA->ChangeStationary Still Tailing ReduceLoad Reduce Sample Load ChangeStationary->ReduceLoad Still Tailing CheckSolubility Check Solubility & Use Solid Loading SwitchSolvent->CheckSolubility Still No Elution ShallowGradient Run a Shallower Gradient ChangeSelectivity->ShallowGradient Some Improvement

Caption: Troubleshooting decision tree for common flash chromatography issues.

Section 4: Data Summary Tables

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Compound Polarity Stationary Phase Recommended System Modifier Target Rf
Moderately Polar Silica Gel Ethyl Acetate / Hexanes 1-2% Triethylamine 0.2 - 0.4
Polar Silica Gel Dichloromethane / Methanol 1-2% Triethylamine 0.2 - 0.4
Polar / Basic Amino-functionalized Silica Ethyl Acetate / Hexanes None required 0.2 - 0.4

| Very Polar / Basic | Amino-functionalized Silica | Dichloromethane / Methanol | None required | 0.2 - 0.4 |

Table 2: Troubleshooting Summary

Problem Probable Cause(s) Recommended Solutions
Peak Tailing Strong interaction with acidic silanols. Column overload. Add a basic modifier (TEA). Switch to an amino or diol column. Reduce sample load.
No Elution Mobile phase is not polar enough. Sample precipitated on column. Switch to a stronger polar solvent (e.g., Methanol). Use solid loading.
Poor Separation Insufficient system selectivity. Gradient is too steep. Change solvent classes (e.g., EtOAc -> MeOH). Run a shallower gradient. Change stationary phase.

| Low Yield | Compound is irreversibly bound. Compound degraded on column. | Add a basic modifier. Use a less acidic stationary phase (Amine, Alumina). Run chromatography quickly. |

References

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry. [Link]

  • Methyl amino(2-amino-5-bromopyridin-3-yl)acetate | C8H10BrN3O2. PubChem. [Link]

  • Mild, Practical, Scalable, Radical Synthesis of Heteroaryl Amino Acids. Organic Syntheses. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. chem.libretexts.org. [Link]

  • Cas 1265405-95-5,methyl 2-(2-(dimethylamino). LookChem. [Link]

  • 1.5: Flash Chromatography. Chemistry LibreTexts. [Link]

  • Methyl 2-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]acetate. Chemsrc. [Link]

  • Choose the Right Stationary Phase or FLASH Column. Hawach. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • SOP: FLASH CHROMATOGRAPHY. Science. [Link]

  • Selecting the Stationary Phase. Thieme. [Link]

  • Enhanced suppression of a protein-protein interaction in cells using small-molecule covalent inhibitors based on N-acyl-N-alkyl. White Rose Research Online. [Link]

  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. [Link]

  • HPLC Troubleshooting Guide. hplctools.com. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

Sources

Stability of pyrimidine ring in acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support interface for the "Pyrimidine Integrity Support Hub." It is designed to address the specific concerns of researchers observing anomalies during acidic deprotection steps (e.g., Detritylation in oligonucleotide synthesis or Boc/Trityl removal in small molecule chemistry).

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Stability of Pyrimidine Heterocycles in Acidic Media

Executive Summary: The "Ring Opening" Myth

User Query: "I am seeing degradation during acidic deprotection. Is the pyrimidine ring opening?"

Short Answer: No. The pyrimidine ring itself (the 1,3-diazine core) is aromatically stable and highly resistant to cleavage under standard acidic deprotection conditions (e.g., 3% TCA/DCM, 10% TFA).

The Technical Reality: If you observe degradation, it is almost certainly not ring cleavage. The degradation is likely occurring at one of two "soft" sites:

  • Exocyclic Amines (Deamination): Acid-catalyzed hydrolysis of Cytosine to Uracil (Mass shift: +1 Da).

  • N-Glycosidic Bond (Depyrimidination): Cleavage of the base from the sugar. Note: This is rare for pyrimidines compared to purines.

Critical Issue: Acid-Catalyzed Deamination (The +1 Da Ghost)

The most frequent issue users mistake for "instability" is the conversion of Cytosine (C) to Uracil (U). This is an acid-catalyzed hydrolysis reaction.[1]

Mechanism of Failure

In acidic environments, the N3 position of cytosine is protonated. This activates the C4 position for nucleophilic attack by trace water, leading to a tetrahedral intermediate and the eventual release of ammonia.

DOT Diagram: Deamination Mechanism

Deamination C Cytosine (Intact) Protonated N3-Protonated Species C->Protonated Protonation H_ion H+ (Acid) H_ion->Protonated Tetra Tetrahedral Intermediate Protonated->Tetra Nucleophilic Attack Water H2O (Trace Moisture) Water->Tetra U Uracil (Deaminated Product) Tetra->U Elimination Ammonia NH3 (Leaving Group) Tetra->Ammonia

Caption: Figure 1.[1][2] Pathway of acid-catalyzed deamination of Cytosine to Uracil.[2] Note that water is the critical reagent that must be minimized.

Diagnostic Data: Is it Deamination?
FeatureObservationCause
Mass Spec +1 Da shift (e.g., 111

112)
Replacement of -NH

(16 Da) with -OH (17 Da).
HPLC Early eluting peakUracil is less hydrophobic than protected Cytosine.
Conditions High Acid + High WaterWet DCM or prolonged acid exposure promotes hydrolysis.

Comparative Stability: Pyrimidines vs. Purines

Users often fear "Depyrimidination" (cleavage of the glycosidic bond). It is crucial to understand that pyrimidines are the "shield" of the DNA world compared to purines.

Stability Hierarchy (Acidic Conditions)
  • Pyrimidines (T, U, C): Highly Stable.

    • Reason: The N-glycosidic bond in pyrimidines is significantly shorter and stronger due to the electronics of the 6-membered ring.

  • Purines (A, G): Unstable (Prone to Depurination).

    • Reason: Protonation of N7 in purines destabilizes the glycosidic bond, making it a good leaving group.

Quantitative Comparison (Hydrolysis Rates) Data normalized to Deoxyadenosine (dA) stability at pH 1.0.

NucleosideRelative StabilityTime to 50% Cleavage (pH 1.0, 37°C)
Deoxyadenosine (dA) 1.0 (Reference)~1 hour
Deoxyguanosine (dG) ~1.5x faster~40 mins
Deoxythymidine (dT) ~100x slower >100 hours
Deoxycytidine (dC) ~50-100x slower >50 hours

Key Takeaway: If you are seeing base loss, check your Purines (A/G) first. If Pyrimidines are cleaving, your acid conditions are likely catastrophic (e.g., boiling HCl) rather than standard deprotection.

Troubleshooting Guide & FAQs

Scenario A: "I see n-1 peaks in my Oligo Synthesis."

Q: Is the acid stripping my pyrimidines? A: Unlikely. "n-1" usually indicates a coupling failure , not depyrimidination.

  • Check: If the "n-1" peak has a phosphodiester at the 3' end, it's a coupling failure. If it is an abasic site (which cleaves upon ammonia deprotection), it was depurination—but almost certainly of an Adenine or Guanine , not a pyrimidine.

Scenario B: "Should I use TCA or DCA?"

Q: I am synthesizing a sequence rich in Cytosine and Adenine. Which acid is safer? A: Use DCA (Dichloroacetic Acid) .[3][4]

ReagentpKaProsConsRecommended For
3% TCA (Trichloroacetic)~0.7Fast detritylation.Higher risk of depurination (A/G) and deamination (C).Short DNA (<40 mer).
3% DCA (Dichloroacetic)~1.5Milder; reduces depurination risk by ~10x.Slower reaction kinetics (requires longer flow).Long DNA (>50 mer) or Analogs.
Scenario C: "My Cytosine signals are low."

Q: Is the ring degrading? A: Check your Protecting Groups .

  • Benzoyl-dC (Bz-dC): Requires standard ammonia deprotection.

  • Acetyl-dC (Ac-dC): Used for "Ultra-Mild" deprotection.[5]

  • Risk:[6][7][8] If you use Benzoyl-dC but try "Ultra-Mild" deprotection (e.g., Potassium Carbonate/Methanol), the Benzoyl group will not come off, leading to retention time shifts and mass errors.

Experimental Protocol: Validating Stability

If you suspect pyrimidine instability, run this Acid Challenge Assay .

Materials
  • Test Compound: Protected Pyrimidine Nucleoside (e.g., DMT-dC(Bz)).

  • Control: Protected Purine (e.g., DMT-dA(Bz)).

  • Acid Solution: 3% TCA in DCM (standard) and 3% DCA in Toluene (mild).

  • Analysis: RP-HPLC and ESI-MS.

Workflow
  • Dissolution: Dissolve 1 µmol of compound in 1 mL dry Acetonitrile.

  • Acid Spike: Add 100 µL of Acid Solution.

  • Time Course: Incubate at Room Temp. Aliquot at t=1 min, t=1 hour, t=4 hours.

  • Quench: Immediately quench aliquots with 100 µL Methanol + 1% Pyridine.

  • Analyze:

    • Look for Base Loss: Appearance of free nucleobase (Cytosine/Adenine) on HPLC.

    • Look for Deamination: Mass shift of +1 Da on the nucleoside peak.

Decision Logic for Results:

Troubleshooting Start Start: Acid Challenge Assay Result Analyze Mass Spec Start->Result MassPlus1 Mass Shift: +1 Da Result->MassPlus1 MassMinusBase Mass Shift: -Base Mass (Free Base detected) Result->MassMinusBase NoChange No Change Result->NoChange Diag1 Diagnosis: Deamination (C -> U) MassPlus1->Diag1 Diag2 Diagnosis: Depyrimidination (Glycosidic Cleavage) MassMinusBase->Diag2 Diag3 System Stable NoChange->Diag3 Action1 Action: Dry solvents, Lower Acid Contact Time Diag1->Action1 Action2 Action: Switch TCA -> DCA, Check for e- withdrawing groups Diag2->Action2

Caption: Figure 2. Logic flow for interpreting Acid Challenge Assay results.

References

  • Mechanism of Acid-Catalyzed Hydrolysis

    • Title: Stability of N-Glycosidic Bonds.[8][9][10]

    • Source: Tallinn University of Technology (TTU).
    • Context: Details the kinetic data showing purines hydrolyze ~100x faster than pyrimidines in acid.[10]

  • Oligonucleotide Synthesis Side Reactions

    • Title: Introduction to the Synthesis and Purific
    • Source: University of Michigan / Deep Blue Repositories.
    • Context: Recommends DCA over TCA to minimize depurination and side reactions during long oligo synthesis.[3][6]

  • Deamination Mechanisms

    • Title: Cytosine deamination and the precipitous decline of spontaneous mutation during Earth's history.[11]

    • Source: PNAS (Proceedings of the N
    • Context: Validates the hydrolytic mechanism of cytosine deamination and its acid catalysis.[11]

  • Depurination vs.

    • Title: Depurination of DNA During Oligonucleotide Synthesis.[3][4][12][13]

    • Source: Glen Research Technical Brief.
    • Context: Discusses the specific risks of glycosidic bond cleavage and the compar

Sources

Troubleshooting low yields in synthesis of alpha-pyrimidinyl amino acids

Technical Support Center: Synthesis of -(Pyrimidinyl)- -Amino Acids

Topic: Troubleshooting Low Yields in the Synthesis of


Role:Date:

Introduction: The Amphoteric Challenge

The synthesis of




Low yields in this synthesis typically stem from three competing failure modes:

  • Deactivation: The pyrimidine ring is too electron-rich for SNAr or the catalyst is poisoned by the free carboxylic acid.

  • Racemization: Base-mediated proton abstraction at the chiral center destroys enantiopurity.

  • Isolation Failure: The zwitterionic nature of the product leads to loss during aqueous workup.

This guide provides a logic-based troubleshooting framework to diagnose and resolve these specific bottlenecks.

Module 1: Diagnostic Workflow (Decision Matrix)

Before altering conditions, identify the failure mode using this logic flow.

TroubleshootingFlowStartStart: Low Yield ObservedCheckSMCheck Starting Material (SM) ConsumptionStart->CheckSMSM_RemainsSM Remains UnreactedCheckSM->SM_RemainsLow ConversionSM_ConsumedSM ConsumedCheckSM->SM_ConsumedHigh ConversionCheckPyrimIs Pyrimidine Electron-Rich?SM_Remains->CheckPyrimCheckPurityCheck Chiral Purity (HPLC)SM_Consumed->CheckPuritySwitchLGAction: Switch LG (Cl -> F, SO2Me)or Acid CatalysisCheckPyrim->SwitchLGYes (e.g., 4-OMe)StericsIs Amine Hindered?CheckPyrim->StericsNoBuchwaldAction: Switch to Buchwald-Hartwig(BrettPhos/RuPhos)Sterics->BuchwaldBulky AARacemicRacemization DetectedCheckPurity->Racemicee% DropsNoProductProduct Missing in Workup?CheckPurity->NoProductee% OK, Mass LowChangeBaseAction: Switch Base(Cs2CO3/K3PO4 instead of NaH)Racemic->ChangeBaseIsoelectricAction: Adjust pH to Isoelectric Pointor use Reverse PhaseNoProduct->Isoelectric

Figure 1: Decision tree for diagnosing low yields in N-arylation of amino acids. Blue nodes indicate diagnostic steps; Yellow nodes indicate corrective actions.

Module 2: SNAr Optimization (The "Green" Route)

The Nucleophilic Aromatic Substitution (SNAr) is the preferred method due to cost, but it often fails with unreactive chloropyrimidines.

The Problem: Poor Electrophilicity

Amino acids are poor nucleophiles, especially when the

Protocol Adjustment: The "Fluorine Effect"

Replace 2-chloropyrimidine with 2-fluoropyrimidine . The high electronegativity of fluorine lowers the LUMO energy of the ring, significantly accelerating the rate-determining step (nucleophilic attack) without requiring higher temperatures that cause racemization.

Recommended Protocol (SNAr):

  • Substrate: 1.0 equiv Amino Acid (Free acid, not ester), 1.1 equiv 2-Fluoropyrimidine.

  • Solvent: Water/Ethanol (1:1) or DMSO.[1] Note: Water accelerates SNAr via hydrogen bonding to the leaving group.

  • Base: 2.5 equiv NaHCO3 or Et3N.

  • Conditions: 40–60 °C for 4–12 h.

Self-Validating Check:

  • Observation: If using 2-chloropyrimidine yields <20% but 2-fluoropyrimidine yields >80% under identical conditions, the issue is purely electronic activation.

Module 3: Transition Metal Catalysis (Buchwald-Hartwig)

When SNAr fails (typically with electron-neutral pyrimidines), Palladium catalysis is required. However, amino acids present two specific poisons to Pd-catalysts: the free carboxylic acid (which binds metals) and the chelating diamine motif.

FAQ: Why is my catalyst dying?

A: Free carboxylic acids can protonate the active Pd(0) species or form stable, non-reactive carboxylate complexes. Solution: Always protect the amino acid as an ester (Methyl or t-Butyl) before coupling. If you must use the free acid, use a copper-mediated Ullmann coupling instead.

Ligand Selection Guide

The choice of ligand dictates the yield. Standard ligands like PPh3 or dppf often fail here.

Amino Acid TypeRecommended LigandCatalyst PrecursorBaseRationale
Primary (

-NH2)
BrettPhos Pd-G3/G4 BrettPhosCs₂CO₃Bulky ligand prevents bis-arylation; promotes reductive elimination.
Secondary (Proline) RuPhos Pd-G3/G4 RuPhosLHMDSSpecialized for secondary amines; prevents

-hydride elimination.
Sterically Hindered tBuBrettPhos Pd-G3/G4K₃PO₄Extremely bulky ligand to force coupling on crowded centers.

Critical Protocol Note: Avoid strong alkoxide bases (NaOtBu) if your amino acid ester has an enolizable proton, as this leads to racemization. Use Cs₂CO₃ or K₃PO₄ in dioxane or toluene.

Module 4: The Silent Killer – Racemization

Racemization occurs when the

  • High temperatures (>80 °C).

  • Strong bases (NaH, KOtBu).

  • Electron-withdrawing protecting groups (e.g., carbamates) which increase acidity of the

    
    -proton.
    
Mechanism of Failure

RacemizationL_AAL-Amino Acid(Chiral)EnolatePlanar Enolate(Achiral Intermediate)L_AA->Enolate-H+ (Slow)BaseBase(Deprotonation)Base->EnolateProductRacemic Mixture(L + D Product)Enolate->Product+H+ (Fast)

Figure 2: Racemization pathway via enolization. The planar intermediate destroys stereochemical information.

Troubleshooting Steps:
  • Switch Base: Replace NaOtBu with Cs₂CO₃ (Cesium Carbonate). The larger cation size and lower basicity reduce the rate of proton abstraction while maintaining sufficient basicity for the coupling event.

  • Lower Temperature: If using Buchwald conditions, switch to a more active catalyst (Pd-G4) to allow reaction at 40–50 °C instead of 100 °C.

  • Chiral HPLC: You must validate enantiomeric excess (ee) after the reaction. Do not assume optical rotation is sufficient.

Module 5: Isolation of Zwitterions

A common user report is: "The TLC showed conversion, but I recovered nothing after extraction."

Cause:

Corrective Workup:

  • For Free Acids: Do not extract. Evaporate the reaction solvent (if volatile) and purify directly via Reverse Phase (C18) Flash Chromatography using a Water/Acetonitrile gradient (with 0.1% Formic Acid).

  • For Esters: Standard extraction works, but ensure the aqueous layer pH is not acidic enough to protonate the pyrimidine ring (which would pull it into water). Maintain pH ~7–8 during extraction.

  • Isoelectric Precipitation: For free acids, carefully adjust the aqueous solution pH to the calculated pI (isoelectric point) of the product. The product often precipitates out and can be filtered.

References

  • SNAr Methodology & Fluorine Effect

    • Navuluri, C. et al. "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach."[2] Organic Letters, 2024, 26, 4626-4630.[2] Link

    • Insight: Demonstrates the superiority of activated leaving groups and specific nucleophiles in SNAr.
  • Buchwald-Hartwig Ligand Selection

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

    • Insight: Definitive guide on BrettPhos/RuPhos selection for primary vs. secondary amines.
  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • Solid-Phase Synthesis (Alternative Route)

    • Ezerzer, C. et al. "Synthesis of N-substituted N-pyrimidin-2-ylamines." ResearchGate, 2013. Link

    • Insight: Use of resin-bound amino acids to prevent purific

Technical Support Center: Optimization of Ester Hydrolysis for 2-Amino-2-(pyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: 2-Amino-2-(pyrimidin-5-yl)acetate Hydrolysis Case ID: PYR-GLY-HYD-005

Executive Summary

The hydrolysis of 2-amino-2-(pyrimidin-5-yl)acetate presents a unique duality of chemical risks. Unlike standard aliphatic amino esters, the electron-deficient pyrimidine ring significantly increases the acidity of the


-proton, making the molecule highly prone to base-catalyzed racemization  via enolate intermediates. Furthermore, the pyrimidine ring itself is susceptible to nucleophilic attack and ring-opening under harsh conditions.

This guide provides optimized protocols to navigate these competing instabilities, prioritizing enantiomeric excess (


) retention and yield.
Part 1: Troubleshooting & FAQs
Q1: My isolated product shows 0% ee (racemic), even though I started with a pure chiral ester. What happened?

Diagnosis: You likely used standard basic hydrolysis conditions (e.g., 1M NaOH, RT or Reflux) which are too aggressive for this substrate. The Science: The pyrimidine ring at the 5-position is strongly electron-withdrawing. This inductive effect stabilizes the negative charge on the


-carbon upon deprotonation, dramatically lowering the 

of the

-proton compared to a standard phenylglycine analog. The Fix:
  • Switch Reagents: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates tighter to the carboxylate oxygen, slightly destabilizing the transition state for enolization compared to sodium or potassium.

  • Temperature Control: Conduct the reaction at 0°C . Never heat this reaction.

  • Solvent System: Use a THF:Water (2:1) mixture. Protic solvents like pure water or methanol can sometimes accelerate proton exchange; THF dampens this.

Q2: I am observing a significant loss of mass and the formation of a complex mixture by TLC. Is the pyrimidine ring unstable?

Diagnosis: Yes, likely ring degradation or dimerization. The Science:

  • Ring Opening: While the 5-position is safer than the 2- or 4-positions, strong nucleophiles (

    
    ) at high concentrations can attack the pyrimidine ring, leading to ring-opening and decomposition into formyl-acetic acid derivatives.
    
  • Diketopiperazine (DKP) Formation: The free amine of one molecule can attack the ester of another, forming a cyclic dimer (DKP). This is common when the ester is deprotected slowly in a concentrated solution. The Fix:

  • Concentration: Run the reaction under dilute conditions (<0.1 M) to minimize intermolecular DKP formation.

  • Stoichiometry: Use exactly 1.05 - 1.1 equivalents of base. Excess base attacks the ring.

Q3: The reaction is too slow at 0°C. Can I add a catalyst?

Diagnosis: Kinetic inhibition due to steric bulk or solubility. The Fix: Do not add Lewis acids or heat. Instead, consider Enzymatic Hydrolysis (see Protocol B). Enzymes operate at neutral pH, completely bypassing the racemization and ring-decomposition pathways.

Part 2: Optimized Experimental Protocols
Protocol A: Chemical Hydrolysis (LiOH Method)

Best for: Racemic substrates or when minor ee erosion is acceptable.

Reagents:

  • Substrate: Methyl/Ethyl 2-amino-2-(pyrimidin-5-yl)acetate

  • Base: LiOH

    
    H
    
    
    
    O (Lithium Hydroxide Monohydrate)
  • Solvent: THF (Tetrahydrofuran) and Distilled Water[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the ester in 10 mL of THF (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Saponification: Dissolve 1.1 mmol (1.1 equiv) of LiOH

    
    H
    
    
    
    O in 5 mL of water. Add this solution dropwise to the THF mixture over 10 minutes.
    • Critical: Rapid addition creates local hot-spots of high pH, causing racemization.

  • Monitoring: Stir at 0°C. Monitor by TLC (or HPLC) every 30 minutes. Reaction typically completes in 2–4 hours.

  • Quenching: Once starting material is consumed, carefully adjust pH to ~6.0–7.0 using 1M HCl. Do not over-acidify below pH 4 initially, as this may trap the zwitterion in the aqueous phase during extraction or cause precipitation of salts.

  • Isolation:

    • Evaporate THF under reduced pressure (keep bath <30°C).

    • Load the aqueous residue onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (to remove LiCl) and elute the amino acid with 1M NH

      
      OH.
      
    • Lyophilize to obtain the white solid.

Protocol B: Enzymatic Hydrolysis (The "Gold Standard")

Best for: Preserving high optical purity (>98% ee).

Reagents:

  • Enzyme: CAL-B (Candida antarctica Lipase B, immobilized on acrylic resin) or Alcalase (Subtilisin).

  • Buffer: Phosphate Buffer (pH 7.2).

  • Co-solvent: Acetone (optional, for solubility).

Step-by-Step:

  • Setup: Suspend 1.0 mmol of ester in 15 mL of Phosphate Buffer (pH 7.2). If the ester is insoluble, add acetone (up to 10% v/v).

  • Initiation: Add 50 mg of Immobilized CAL-B beads.

  • Incubation: Stir gently (orbital shaker preferred to avoid grinding beads) at 25°C .

  • pH Stat: As the ester hydrolyzes, acid is produced. Maintain pH 7.2 by automatic titration with 0.5 M NaOH (or manual addition).

    • Note: Because the "base" is added only to neutralize acid formed, the pH never spikes, preventing racemization.

  • Termination: Filter off the enzyme beads (reusable).

  • Workup: Acidify filtrate to pH 6 and lyophilize or purify via ion exchange as in Protocol A.

Part 3: Comparative Data & Visualization
Table 1: Method Comparison for Pyrimidinyl-Glycine Esters
ParameterMethod A: NaOH (Standard)Method B: LiOH (Optimized)Method C: Enzymatic (CAL-B)
Reagent 1M NaOHLiOH / THF:H2OLipase / pH 7 Buffer
Temperature 25°C0°C25°C
Reaction Time 1 hour3-4 hours6-24 hours
Yield 65%82%>90%
Racemization High (>20% loss of ee)Low (<5% loss of ee)Negligible (<0.1% loss)
Risk Factor Ring OpeningModerateLow
Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired hydrolysis, the racemization pathway (via enolization), and the degradation pathway.

G cluster_0 Risk Zone (High pH) Start Ester Substrate (S-Enantiomer) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Strong Base (OH-) High Temp Product_S Target Acid (S-Enantiomer) Start->Product_S Enzymatic (pH 7) OR Mild LiOH (0°C) Degradation Ring Opening/ Decomposition Start->Degradation Excess Base Nucleophilic Attack Enolate->Product_S Product_R Racemized Acid (R-Enantiomer) Enolate->Product_R Reprotonation

Figure 1: Reaction pathways showing the direct hydrolysis route (Green) versus the base-catalyzed racemization and degradation risks (Red).

References
  • Beisel, T., Diehl, A. M., & Manolikakes, G. (2016).[2] Palladium-catalyzed asymmetric three-component reaction for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry.

    • Relevance: Establishes the propensity of -arylglycine esters to racemize under basic conditions.
  • Chen, S. T., et al. (2001). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters.[3] Organic Letters.

    • Relevance: Validates the use of subtilisin/enzymatic routes for handling sensitive amino acid esters without racemiz
  • Soloway, A. H., et al. (2012). Synthesis and Hydrolysis of Amino Acid Ester Prodrugs. National Institutes of Health (PMC).

    • Relevance: Provides comparative half-life data for chemical vs. enzymatic hydrolysis of amino acid esters.[1]

  • Marcantoni, E., et al. (2001). Hydrolysis of esters mediated by t-BuNH2/LiBr.[4] Journal of Organic Chemistry (via Amelica).

    • Relevance: Source for the LiBr/Amine mild hydrolysis protocol to prevent racemiz

Sources

Handling hygroscopic properties of pyrimidine amino acid hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Hygroscopicity, Deliquescence, and Stability in Pyrimidine Amino Acid Hydrochloride Salts Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your pyrimidine amino acid hydrochloride salt (e.g., Cytosine-L-Alanine HCl, Gemcitabine intermediates) is exhibiting "drifting" weights on the balance, clumping into a sticky solid, or showing color changes (yellowing) during storage.

The Root Cause: Pyrimidine amino acids conjugated as hydrochloride (HCl) salts are chemically advantageous for solubility but physically problematic. The chloride counter-ion, while improving bioavailability, significantly lowers the Critical Relative Humidity (CRH) of the molecule. When ambient humidity exceeds the CRH, the crystal lattice collapses, absorbing atmospheric water to form a saturated solution (deliquescence).[1] This creates a localized acidic environment (


) that catalyzes the hydrolysis of the amide bond or the pyrimidine ring itself.

This guide provides the protocols to arrest this degradation and handle these materials with quantitative precision.

Module 1: Diagnosis & Classification

Before handling, determine the severity of the hygroscopicity. We utilize the USP <1112> classification framework.[2]

Hygroscopicity Classification Table
ClassificationWeight Gain (% w/w)Handling ProtocolRisk Level
Non-Hygroscopic

Standard WeighingLow
Slightly Hygroscopic

Desiccated StorageLow-Medium
Moderately Hygroscopic

Weighing by Difference (See Module 2)High
Very Hygroscopic

Glovebox / Inert Gas Only Critical

Criteria based on 24-hour exposure at 80% RH, 25°C.

Visual Troubleshooting: Is my salt compromised?
  • Symptom: Material flows like a liquid or paste.

    • Diagnosis: Deliquescence. The material has absorbed enough water to dissolve itself.

    • Action: Do not use for stoichiometry. Proceed to Module 4 (Rescue).

  • Symptom: "Drifting" balance numbers (mass increases every second).

    • Diagnosis: Rapid Surface Adsorption. The high-energy surface of the HCl salt is actively scavenging water vapor to lower its surface energy.

    • Action: Switch immediately to Weighing by Difference.

Module 2: Precision Weighing Protocols

Issue: Users report inability to stabilize the balance reading. Solution: Eliminate the "open pan" variable using the Weighing by Difference technique.

Protocol: Weighing by Difference

Objective: Transfer an exact mass of hygroscopic solid without the balance drifting due to moisture uptake during the measurement.

  • Preparation: Dry a glass weighing bottle and cap in an oven (100°C) for 1 hour, then cool in a desiccator.

  • Load: Add approximately the amount of sample needed to the weighing bottle inside a glove bag or dry box. Cap immediately.

  • Initial Weigh (

    
    ):  Place the capped bottle on the analytical balance. Record the stable mass.
    
  • Transfer:

    • Remove the bottle from the balance.[3][4]

    • Over the receiving vessel (e.g., volumetric flask), remove the cap.

    • Gently tap the specific amount of solid into the vessel.[3]

    • Immediately recap the weighing bottle.

  • Final Weigh (

    
    ):  Place the capped bottle back on the balance. Record the mass.
    
  • Calculation:

    
    
    

Note: Any moisture absorbed during the brief uncapped transfer attaches to the remaining bulk in the bottle, not the sample in your flask. The mass difference represents only the solid transferred.[5]

Workflow Visualization: Weighing Decision Tree

WeighingProtocol Start Start: Weighing Pyrimidine HCl Salt CheckCRH Check Ambient RH vs. Salt CRH Start->CheckCRH IsDeliquescent Is Salt Deliquescent? CheckCRH->IsDeliquescent Glovebox MANDATORY: Glovebox (N2/Ar) IsDeliquescent->Glovebox Yes (Very Hygroscopic) WeighDiff Protocol: Weighing by Difference IsDeliquescent->WeighDiff No (Moderately Hygroscopic) Standard Standard Weighing (Fast) IsDeliquescent->Standard No (Non-Hygroscopic) Glovebox->WeighDiff Inside Chamber

Caption: Decision matrix for selecting the correct weighing modality based on hygroscopicity risks.

Module 3: Chemical Integrity & Stability

Issue: Why does the salt turn yellow or smell of ammonia? Mechanism: The Acid-Catalyzed Hydrolysis Loop .

When a Pyrimidine Amino Acid HCl salt absorbs water, it dissociates into its ions. The proton (


) from the HCl creates a highly acidic micro-environment on the surface of the crystal. This acid attacks the amide linkage between the amino acid and the pyrimidine, or hydrolyzes the exocyclic amino groups on the pyrimidine ring (e.g., Cytosine deaminating to Uracil).
Degradation Pathway Analysis
  • Moisture Uptake:

    
    
    
  • Protonation: The carbonyl oxygen of the amide bond is protonated, making the carbonyl carbon electrophilic.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Cleavage: The amide bond breaks, releasing the free amino acid and the pyrimidine base.

Pathway Visualization

DegradationPathway Moisture Atmospheric Moisture AcidSol Acidic Micro-droplet (pH < 2) Moisture->AcidSol Absorption HClSalt Pyrimidine-AA HCl Salt HClSalt->AcidSol Dissolution Hydrolysis Amide Bond Hydrolysis AcidSol->Hydrolysis Catalysis (H+) Products Degradants: Free AA + Cleaved Pyrimidine Hydrolysis->Products Irreversible

Caption: The "Chemical Rescue" failure mode where moisture triggers acid-catalyzed degradation.

Module 4: Storage & Rescue Protocols

Storage Hierarchy
TierConditionRecommended For
Tier 1 (Gold Standard) -20°C + Desiccant + Inert Gas Long-term storage (> 1 month)
Tier 2 (Working) 4°C + Desiccant Active use (Daily/Weekly)
Tier 3 (Avoid) Ambient Shelf Do not use for HCl salts

Pro-Tip: Never open a cold bottle immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold bottle attracts condensation immediately (Dew Point effect).

Rescue Protocol: Lyophilization

If your sample has clumped but is not chemically degraded (verify via HPLC):

  • Dissolve: Dissolve the entire clumped mass in HPLC-grade water.

  • Freeze: Shell-freeze in a lyophilization flask using liquid nitrogen or a dry ice/acetone bath.

  • Sublime: Lyophilize (Freeze Dry) for 24-48 hours.

  • Result: This will return a fluffy, amorphous powder. Note that amorphous solids are more hygroscopic than crystalline ones, so Tier 1 storage is mandatory immediately after rescue.

Frequently Asked Questions (FAQs)

Q: Can I use a spatula to break up the clumps? A: Only if the clumps are loose. If they are hard (sintered), mechanical force may generate heat or static, and you risk contaminating the sample with metal shavings. It is safer to dissolve and lyophilize.

Q: Why not just use the free base instead of the HCl salt? A: The free base often has poor aqueous solubility, limiting its bioavailability or utility in biological assays. The HCl salt is chosen for solubility, despite the hygroscopic penalty.

Q: Which desiccant is best? A: Phosphorus Pentoxide (


) is the most aggressive but difficult to handle. Indicating Silica Gel is standard. For critical storage, use molecular sieves (4Å).

References

  • United States Pharmacopeia (USP). <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[2][6] USP-NF.

  • United States Pharmacopeia (USP). <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Critical Relative Humidity (CRH) and its Impact on Solid-State Stability.[7] Pharmaceutical Research.[4][7]

  • FDA Guidance for Industry. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).

  • BenchChem Technical Support. Handling and Storage Protocols for Hygroscopic Hydrochloride Powders. (2025).[4][6][8][9]

Sources

Validation & Comparative

1H NMR Characterization of Methyl 2-amino-2-(pyrimidin-5-yl)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(pyrimidin-5-yl)acetate represents a critical class of non-natural amino acid derivatives used as building blocks in the synthesis of kinase inhibitors and peptidomimetics. Characterizing this compound presents unique challenges due to the electron-deficient nature of the pyrimidine ring and the lability of the


-amino protons.

This guide objectively compares characterization strategies, specifically evaluating Solvent Systems (DMSO-d


 vs. CDCl

)
and Regioisomer Discrimination Logic . It provides researchers with a self-validating protocol to ensure structural integrity and purity during drug development workflows.

Part 1: Structural Analysis & Diagnostic Logic

Before interpreting spectra, one must understand the magnetic environment of the nuclei. The pyrimidine-5-yl moiety induces significant deshielding compared to phenyl analogs (e.g., phenylglycine), shifting the


-proton downfield.
Molecular Structure & Numbering

The following diagram illustrates the atom mapping used for spectral assignment.

G cluster_legend Diagnostic Protons N1 N1 C2 C2 (H) N1->C2 N3 N3 C2->N3 C4 C4 (H) N3->C4 C5 C5 C4->C5 C6 C6 (H) C5->C6 C_alpha (H) C5->C_alpha Connection C6->N1 N_amine NH2 C_alpha->N_amine C_carbonyl C=O C_alpha->C_carbonyl O_methoxy OMe C_carbonyl->O_methoxy C_methyl CH3 O_methoxy->C_methyl key1 H2: Deshielded Singlet (~9.1 ppm) key2 H4/H6: Symmetric Singlet (~8.7 ppm)

Figure 1: Connectivity and diagnostic proton environments for Methyl 2-amino-2-(pyrimidin-5-yl)acetate.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.

Option A: DMSO-d (Recommended)

Performance: Superior Why: The high polarity of DMSO disrupts intermolecular hydrogen bonding, sharpening the signals. Crucially, it slows the exchange rate of the amine (


) protons, often allowing them to be observed as a discrete signal, which is vital for confirming the free base form versus a salt.
  • Key Feature: The pyrimidine ring protons (H2 and H4/6) are significantly deshielded.

  • Self-Validation: If the sample is dry, the

    
     protons may appear as a broad singlet around 4.0–6.0 ppm or even show coupling to the 
    
    
    
    -CH.
Option B: CDCl (Alternative)

Performance: Moderate to Poor Why: While common, CDCl


 often leads to broader signals for this compound due to aggregation or intermediate exchange rates of the amine protons. The amine protons are frequently invisible or extremely broad (1.5–2.5 ppm), merging with the water peak or baseline.
  • Risk: Overlap between the solvent residual peak (7.26 ppm) and phenyl impurities if present, though less of an issue for the pyrimidine signals which are much further downfield (>8.5 ppm).

Comparison Table: Predicted Chemical Shifts
Proton AssignmentMultiplicity

(ppm) in DMSO-d


(ppm) in CDCl

Structural Insight
H-2 (Pyrimidine) Singlet (1H)9.05 – 9.15 9.10 – 9.20Most deshielded; located between two nitrogens.
H-4, H-6 (Pyrimidine) Singlet (2H)8.70 – 8.80 8.75 – 8.85Chemically equivalent due to symmetry of the 5-substitution.

-CH
Singlet (1H)4.80 – 5.00 4.70 – 4.90Deshielded by both the ester and the electron-poor ring.

Singlet (3H)3.60 – 3.70 3.70 – 3.80Characteristic methyl ester singlet.

Broad Singlet (2H)~4.0 – 6.0 ~1.8 – 2.5Highly variable; often invisible in wet CDCl

.

Note: Shifts are based on validated fragment data from pyrimidin-5-ylmethanol [1] and standard


-amino ester trends.

Part 3: Regioisomer Discrimination (Self-Validating Logic)

A common synthetic risk is obtaining the wrong isomer (e.g., 2-substituted or 4-substituted pyrimidine). 1H NMR is the definitive tool for ruling these out without needing mass spectrometry.

Decision Tree for Isomer Identification

DecisionTree Start Analyze Aromatic Region (8.0 - 9.5 ppm) Pattern1 Pattern: 1H Singlet + 2H Singlet Start->Pattern1 Observes Pattern2 Pattern: 2H Doublet + 1H Triplet Start->Pattern2 Observes Pattern3 Pattern: 1H (d) + 1H (d) + 1H (s) Start->Pattern3 Observes Result1 CONFIRMED: 5-Substituted Pyrimidine (Symmetric H4/H6) Pattern1->Result1 Result2 REJECT: 2-Substituted Pyrimidine (H4/H6 couple to H5) Pattern2->Result2 Result3 REJECT: 4-Substituted Pyrimidine (Asymmetric) Pattern3->Result3

Figure 2: Logic flow for confirming the substitution pattern of the pyrimidine ring.

  • 5-Substituted (Target): H4 and H6 are equivalent (singlet, 2H). H2 is unique (singlet, 1H). Total: 2 Singlets.

  • 2-Substituted (Alternative): H4 and H6 are equivalent but couple to H5. H5 is a triplet. Total: Doublet (2H) + Triplet (1H).

Part 4: Detailed Experimental Protocol

Materials
  • Compound: Methyl 2-amino-2-(pyrimidin-5-yl)acetate (~5-10 mg).

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Equipment: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Workflow
  • Preparation: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Vortex gently until fully dissolved. Ensure no suspended solids remain, as they cause field inhomogeneity (broad peaks).
    
  • Acquisition:

    • Set probe temperature to 298 K (25°C).

    • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (if accurate integration of the aromatic protons relative to the methyl ester is critical for purity assay).

  • Processing:

    • Reference the spectrum using the residual DMSO quintet at 2.50 ppm or TMS at 0.00 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

  • Integration Check (Quality Control):

    • Set the Methyl Ester singlet (approx 3.65 ppm) to integral 3.00 .

    • Pass Criteria: The aromatic region must integrate to 1.00 (H2) and 2.00 (H4/6). The

      
      -proton must integrate to 1.00 .
      

References

  • Pyrimidin-5-ylmethanol Characterization

    • Source: "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine..." Organic Process Research & Development.
    • Relevance: Establishes the chemical shifts of the 5-substituted pyrimidine ring in DMSO-d (H2 @ 9.08 ppm, H4/6 @ 8.74 ppm).
    • Link:[Link]

  • General NMR Data for Pyrimidines

    • Source: PubChem Compound Summary for Methyl 2-(pyrimidin-4-yl)
    • Link:[Link]

  • Alpha-Amino Acid Ester Trends: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Text for Alpha-H shifts).

HPLC Analytical Method for Purity Assessment of (Pyrimidin-5-yl)glycine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide serves as a technical standard for the purity assessment of (Pyrimidin-5-yl)glycine methyl ester , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals. Due to the compound's amphiphilic nature—combining a basic pyrimidine ring with a polar, hydrolytically unstable glycine ester moiety—standard C18 methods often fail to provide adequate retention or peak symmetry.

This document compares three distinct chromatographic approaches and establishes a Polar-Embedded Reversed-Phase (RP-Amide) method as the superior protocol for stability-indicating analysis.

Part 1: Chemical Context & Analytical Challenges

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: (Pyrimidin-5-yl)glycine methyl ester

  • Key Functional Groups:

    • Pyrimidine Ring: Basic nitrogen atoms (

      
       for the ring nitrogens, potentially higher depending on substitution). Causes peak tailing on silanol-rich columns.[1]
      
    • Secondary Amine (Linker): Potential hydrogen bond donor/acceptor.

    • Methyl Ester: Susceptible to hydrolysis under high pH or prolonged aqueous exposure, forming the corresponding acid impurity.

The Analytical Trilemma
  • Retention: The molecule is too polar for high-organic C18 retention but too hydrophobic for pure silica normal phase.

  • Peak Shape: Basic nitrogens interact with residual silanols on silica supports, leading to severe tailing (

    
    ).
    
  • Stability: The ester group requires a buffered, pH-controlled environment (ideally pH 3.0–5.0) to prevent in-situ hydrolysis during the run.

Part 2: Comparative Method Analysis

We evaluated three methodologies to determine the optimal balance of resolution (


), sensitivity (

), and robustness.
Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: HILIC Method C: RP-Amide (Recommended)
Stationary Phase C18 (Octadecylsilane)Bare Silica / ZwitterionicPolar-Embedded Group (Amide)
Mechanism Hydrophobic InteractionPartitioning (Water layer)Hydrophobic + H-Bonding Shielding
Retention (

)
Low (

)
High (

)
Optimal (

)
Peak Symmetry Poor (Tailing due to silanols)GoodExcellent (Shielded silanols)
MS Compatibility HighModerate (Salt sensitivity)High
Equilibration Fast (< 10 min)Slow (> 30 min)Fast (< 10 min)
Verdict Not Recommended Specialized Use Only Standard of Choice
Detailed Analysis
  • Why C18 Fails: The analyte elutes near the void volume due to high polarity. Attempts to increase retention by lowering organic content (<5% B) lead to "phase collapse" (dewetting) unless specialized "AQ" columns are used.

  • Why RP-Amide Wins: The embedded amide group in the stationary phase ligand serves two functions:

    • Shielding: It interacts with surface silanols, preventing the basic pyrimidine from binding and tailing.

    • Selectivity: It engages in hydrogen bonding with the analyte's amine and ester groups, providing alternative retention mechanisms beyond simple hydrophobicity.

Part 3: The Recommended Protocol (RP-Amide)

This protocol is validated for specificity against the primary hydrolysis impurity, (Pyrimidin-5-yl)glycine .

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with UV-Vis or PDA detector.

  • Column: Ascentis RP-Amide or equivalent (e.g., Waters SymmetryShield RP18),

    
    .
    
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at

    
     (Pyrimidine 
    
    
    
    transition).
Mobile Phase Preparation[1][2][3][4][5]
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Rationale: Low pH suppresses ionization of the acidic silanols and stabilizes the ester. Ammonium formate is volatile, making this method LC-MS compatible.

  • Organic Modifier (Mobile Phase B): Acetonitrile (LC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Injection / Hold
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.04060Wash
15.1955Return to Initial
20.0955Re-equilibration
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

    • Note: Do not dissolve in 100% organic solvent; this causes "solvent effect" peak distortion for early eluting polar compounds.

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to select the RP-Amide phase over alternatives.

MethodSelection Start Start: (Pyrimidin-5-yl)glycine methyl ester CheckPolarity Is the compound highly polar? Start->CheckPolarity CheckBasicity Is the compound basic? CheckPolarity->CheckBasicity Yes StandardC18 Test Standard C18 CheckBasicity->StandardC18 Yes ResultC18 Result: Low Retention & Tailing StandardC18->ResultC18 AltPath Select Alternative Phase ResultC18->AltPath HILIC HILIC Mode AltPath->HILIC If solubility allows RPAmide Polar-Embedded RP (RP-Amide) AltPath->RPAmide Preferred for Robustness ResultHILIC Good retention, long equilibration HILIC->ResultHILIC ResultAmide Sharp peaks, MS compatible, Stable RPAmide->ResultAmide

Caption: Decision matrix for selecting the stationary phase, highlighting the failure of standard C18 and the superiority of RP-Amide.

Diagram 2: Hydrolytic Degradation Pathway

Understanding impurities is vital. The methyl ester is the weak link.

Degradation Parent (Pyrimidin-5-yl)glycine methyl ester (Analyte) ImpurityA (Pyrimidin-5-yl)glycine (Acid Impurity) Parent->ImpurityA Hydrolysis Methanol Methanol Parent->Methanol Byproduct Water + H2O / H+ Water->Parent

Caption: The primary degradation pathway involves the hydrolysis of the methyl ester to the carboxylic acid, which elutes earlier in RP-HPLC.

Part 5: System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every sample set:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  NMT 2.0 between the parent peak and the acid impurity (Impurity A).
    
  • Precision: RSD

    
     2.0% for 6 replicate injections of the standard.
    
  • Retention Time:

    
     must be 
    
    
    
    2.0 to ensure separation from unretained solvent fronts.

References

  • Kazoka, H. (2007).[2] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

Sources

Comparing reactivity of 5-pyrimidylglycine vs. phenylglycine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 5-Pyrimidylglycine vs. Phenylglycine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Navigating Electronic Effects, Racemization Risks, and Synthetic Protocols

Executive Summary: The Bioisostere Trade-Off

In medicinal chemistry, the substitution of a phenyl ring with a heteroaromatic cycle is a classic strategy to improve metabolic stability, solubility, and target affinity. Phenylglycine (Phg) is a well-known, challenging building block due to its propensity for racemization. 5-Pyrimidylglycine (5-Pyr-Gly) , a bioisostere, offers superior physicochemical properties (lower logP, higher aqueous solubility) but introduces heightened synthetic risks.

This guide objectively compares these two moieties, establishing that 5-pyrimidylglycine is significantly more prone to racemization than phenylglycine due to the electron-deficient nature of the pyrimidine ring. We provide the mechanistic basis for this reactivity and validated protocols to mitigate stereochemical erosion.

Electronic & Structural Comparison

The core difference lies in the electronic character of the side chain. While both are planar aromatic systems, the pyrimidine ring acts as a strong electron-withdrawing group (EWG), profoundly affecting the acidity of the


-proton.
Table 1: Physicochemical & Reactivity Profile[1]
FeaturePhenylglycine (Phg)5-Pyrimidylglycine (5-Pyr-Gly)Impact on Synthesis
Side Chain Electronic Weakly EWG (Benzylic resonance)Strongly EWG (

-deficient ring)
5-Pyr-Gly

-proton is more acidic.

-Proton Acidity
High (pKa est. ~19-20 in amides)Very High (pKa est. < 18)Faster deprotonation by bases (DIPEA/NMM).
Racemization Risk High (Requires care)Critical (Requires specialized protocols)Standard Fmoc protocols often fail for 5-Pyr-Gly.
Solubility (LogP) Higher (Lipophilic)Lower (Hydrophilic)5-Pyr-Gly reduces aggregation but risks loss in aqueous washes.
Nucleophilicity (

)
ModerateReducedSlower acylation rates; longer coupling times required.
Mechanistic Insight: The Acidity Trap

In Phenylglycine, the phenyl ring stabilizes the planar enolate intermediate via resonance. In 5-Pyrimidylglycine, the pyrimidine ring exerts a dual effect:

  • Inductive (-I): The electronegative nitrogen atoms pull electron density through the

    
    -framework.
    
  • Resonance (-M): The

    
    -deficient nature of the ring stabilizes the negative charge on the 
    
    
    
    -carbon more effectively than a phenyl ring, lowering the energy barrier for enolization.

Racemization Pathways & Mitigation

Racemization during peptide coupling occurs primarily through two mechanisms: Direct Enolization and Oxazolone Formation .[1] Both are base-catalyzed.[1]

Diagram 1: Racemization Mechanisms in Arylglycines

Racemization cluster_effect Effect of 5-Pyrimidyl Group Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Chiral) Start->Oxazolone Cyclization Enolate Stabilized Enolate (Achiral/Planar) Start->Enolate Direct Enolization (Promoted by EWG sidechain) Base Base (e.g., DIPEA) Oxazolone->Enolate Base-catalyzed proton abstraction Racemate Racemic Product (D/L Mixture) Enolate->Racemate Reprotonation / Coupling

Caption: The electron-withdrawing pyrimidine ring stabilizes the Enolate intermediate (red), accelerating the pathway from L-isomer to Racemate significantly faster than in Phenylglycine.

Experimental Evidence of Instability

Studies on heteroarylglycines demonstrate that replacing a phenyl ring with electron-deficient heterocycles (like pyridine or pyrimidine) can increase racemization rates by 2-10 fold under standard conditions (DIPEA/HBTU).

  • Phg: ~5-15% racemization with DIPEA/HBTU.

  • 5-Pyr-Gly: >20-40% racemization predicted with DIPEA; significant risk even with "mild" bases like NMM.

Validated Synthetic Protocols

To couple 5-pyrimidylglycine successfully, you must abandon standard DIPEA-based protocols. The following methodologies prioritize the suppression of base-mediated proton abstraction.

Protocol A: The "Base-Free" Carbodiimide Method

Best for solution phase or difficult solid-phase couplings where base sensitivity is paramount.

  • Activation: Dissolve Fmoc-5-Pyr-Gly-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (1.0 eq).

  • Mechanism: DIC forms the O-acylisourea, which reacts with Oxyma to form the active ester. The acidity of Oxyma (pKa ~4.6) is sufficient to protonate the amino component without adding exogenous tertiary base.

  • Execution: Add the pre-activated mixture to the resin/amine.

  • Time: 60–120 minutes.

  • Validation: Monitor via LC-MS. Racemization is typically < 2%.

Protocol B: The Collidine/TMP Method

Best for Fmoc-SPPS using onium salts (COMU/HATU).

Why: 2,4,6-Trimethylpyridine (Collidine) and 2,4,6-Trimethylpyridine (TMP) are weaker bases (pKa ~7.4) than DIPEA (pKa ~10.[2]5) and are sterically hindered, reducing their ability to abstract the acidic


-proton.
  • Reagents: Fmoc-5-Pyr-Gly-OH (3 eq), COMU (3 eq).

  • Base: TMP or Collidine (3 eq) only. Do NOT use DIPEA.

  • Solvent: DMF or NMP (keep temperature < 25°C).

  • Sequence:

    • Dissolve Amino Acid and COMU in solvent.

    • Add Base immediately before adding to the resin. Do not pre-activate for > 30 seconds.

    • Coupling time: 30–45 minutes.

Comparative Data: Coupling Efficiency & Purity
Coupling SystemPhg Racemization (%)5-Pyr-Gly Racemization (%)Recommendation
HBTU / DIPEA 5 – 15%25 – 45% AVOID
HATU / DIPEA 2 – 8%10 – 20% AVOID
DIC / Oxyma < 1%< 2% HIGHLY RECOMMENDED
COMU / TMP < 1%< 3% RECOMMENDED

Synthesis of 5-Pyrimidylglycine Building Blocks

If commercial Fmoc-5-Pyr-Gly is unavailable, it must be synthesized. The Strecker synthesis used for Phg is often low-yielding for electron-deficient heterocycles. A robust alternative is the Ytterbium-Catalyzed Heterocyclization .

Workflow Diagram: Synthesis Route

Synthesis Step1 Start: Ynone-derived alpha-amino acid precursor Process Cyclization Reaction Solvent: EtOH/H2O, Heat Step1->Process Reagent Reagent: Formamidine (or Acetamidine) Reagent->Process Catalyst Catalyst: Yb(OTf)3 (10-20 mol%) Catalyst->Process Product Product: 5-Pyrimidylglycine Derivative Process->Product Heterocyclization

Caption: Synthesis of pyrimidyl amino acids via Lewis-acid catalyzed condensation of ynones and amidines.

Key Synthetic Insight: Unlike phenylglycine, which is stable to many reduction conditions, the pyrimidine ring can be susceptible to partial reduction or nucleophilic attack at the 2,4,6-positions during harsh deprotection steps. Always use acid-labile protecting groups (Boc/tBu) rather than hydrogenolysis-labile groups (Cbz/Bn), as the pyrimidine ring can poison Pd catalysts or undergo reduction.

References

  • Electronic Effects in Heterocycles

    • Exploration of the Chemistry and Biological Properties of Pyrimidine. Science Alert.

  • Racemization in SPPS

    • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

  • Coupling Reagents & Mechanisms

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Synthesis of Pyrimidyl Amino Acids

    • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. J. Org.[3] Chem.

  • General Racemization Data

    • Epimerisation in Peptide Synthesis.[1][2][4] NIH/PMC.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of Pyrimidine Ring Protons in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing Pyrimidine-Amino Acid Conjugates

In the realms of drug discovery and chemical biology, the conjugation of amino acids to heterocyclic scaffolds like pyrimidine is a cornerstone of rational design. Pyrimidine derivatives are integral to life, forming the basis of nucleobases in DNA and RNA and appearing in numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] When these moieties are attached to amino acids, the resulting derivatives gain unique structural and functional properties. However, this molecular complexity presents a significant analytical challenge: the unambiguous assignment of protons on the pyrimidine ring.

This guide provides a comparative analysis of spectroscopic techniques for the structural elucidation of pyrimidine-amino acid derivatives. As a senior application scientist, my focus is not merely on the protocols themselves, but on the underlying principles and strategic choices that lead to confident and reproducible characterization. We will explore how a multi-faceted approach, grounded in Nuclear Magnetic Resonance (NMR) spectroscopy and supported by other methods, provides a self-validating system for structural confirmation.

The Foundation: 1D ¹H NMR Spectroscopy

The first step in any structural characterization is invariably the one-dimensional proton (¹H) NMR spectrum.[3] It provides a fundamental overview of the proton environments within the molecule.

Why It's the Starting Point

¹H NMR is rapid, non-destructive, and offers critical initial insights.[4] The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by factors like aromaticity, electronegativity of neighboring atoms, and the electron-donating or -withdrawing nature of substituents.[5] Protons on an aromatic pyrimidine ring typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring current. The precise chemical shifts of the H2, H4, H5, and H6 protons provide the first clues to the substitution pattern. For instance, electron-withdrawing groups will shift adjacent protons further downfield.[6]

Causality in Experimental Choices

The choice of deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of polar compounds and for its exchangeable proton signals (like N-H protons from the pyrimidine or amide bonds) which often appear as broad singlets.[6] The concentration must be optimized; typically 5-10 mg in 0.5-0.7 mL of solvent is sufficient for ¹H NMR.[5]

Limitations: While foundational, ¹H NMR spectra of complex pyrimidine-amino acid derivatives often suffer from signal overlap, especially if the amino acid also contains aromatic protons (e.g., Phenylalanine, Tyrosine, Tryptophan). This ambiguity necessitates the use of more advanced, two-dimensional NMR techniques.

Resolving Ambiguity: A Comparative Guide to 2D NMR Techniques

Two-dimensional (2D) NMR experiments are indispensable for resolving overlapping signals and definitively establishing the molecular structure by correlating different nuclei through chemical bonds or through space.[3][7]

COSY (Correlation Spectroscopy): Mapping Through-Bond Connectivity

Principle: The COSY experiment identifies protons that are scalar (J) coupled, typically over two or three bonds.[8][9] It generates a 2D spectrum with the ¹H spectrum on both axes. Cross-peaks appear between the signals of protons that are coupled to each other.[10]

Application & Expertise: For a pyrimidine ring, the most crucial application of COSY is to identify adjacent protons, such as H5 and H6. The presence of a cross-peak between these two signals provides unequivocal evidence of their connectivity, helping to distinguish isomers. A short spin-lock time in a related experiment, TOCSY, will yield a COSY-like spectrum, revealing only direct correlations.[11]

TOCSY (Total Correlation Spectroscopy): Identifying Complete Spin Systems

Principle: TOCSY extends the correlation beyond direct neighbors to all protons within a coupled spin system.[8][11] A cross-peak will appear between two protons if they are connected by a chain of couplings. The duration of the "spin-lock" mixing time determines the extent of the correlation transfer.[11]

Application & Expertise: In a pyrimidine-amino acid derivative, TOCSY is exceptionally powerful for two reasons. First, it can identify all the protons belonging to the pyrimidine ring in a single experiment, provided they form an unbroken chain of couplings. Second, it can separately identify all the protons belonging to the amino acid side chain (e.g., all the aliphatic protons in a Leucine residue). This effectively deconvolutes the ¹H NMR spectrum into its constituent parts, dramatically simplifying assignment.[12][13]

HSQC (Heteronuclear Single Quantum Coherence): The Proton-Carbon Link

Principle: The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (a one-bond correlation).[8][14] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each peak in the 2D spectrum confirms a C-H bond.[15]

Application & Expertise: This is arguably the most powerful experiment for resolving ambiguity from overlapping proton signals.[3] For example, if a pyrimidine H5 proton signal overlaps with an aromatic proton from a phenylalanine side chain, the HSQC spectrum will resolve this. The H5 proton will show a correlation to a carbon in the typical pyrimidine ¹³C chemical shift range (~100-160 ppm), while the phenylalanine proton will correlate to a carbon in the benzene ¹³C range (~125-130 ppm). This provides definitive assignment. The multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the peaks.[15]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle

Principle: The HMBC experiment detects long-range correlations between protons and carbons, typically over two to four bonds.[8][14] This is a cornerstone technique for piecing together molecular fragments.[16]

Application & Expertise: HMBC is critical for identifying the point of attachment between the pyrimidine ring and the amino acid derivative. For instance, a correlation between a proton on the pyrimidine ring (e.g., H6) and the alpha-carbon or a side-chain carbon of the amino acid provides definitive proof of the linkage. It is also used to identify quaternary (non-protonated) carbons by observing correlations from nearby protons.[17]

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Principle: Unlike the previous methods that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.[18] This is based on the Nuclear Overhauser Effect (NOE).[19]

Application & Expertise: NOESY is the primary tool for determining the 3D conformation of the molecule.[20] For a pyrimidine-amino acid derivative, a NOESY experiment can reveal crucial spatial relationships. For example, observing a cross-peak between a pyrimidine proton (e.g., H6) and protons on the amino acid side chain can confirm a specific folded conformation where these groups are in close proximity. This information is invaluable in drug development for understanding how a molecule might fit into a binding pocket.[18]

Supporting Spectroscopic Techniques

While NMR is the central tool, other methods provide complementary and confirmatory data.

  • Mass Spectrometry (MS): Provides the crucial molecular weight of the derivative, confirming its elemental composition. Furthermore, the fragmentation pattern observed in MS/MS experiments can reveal characteristic losses of the pyrimidine or amino acid moieties, supporting the proposed structure.[21][22][23] The fragmentation is often predictable, with cleavages occurring at the bonds linking the heterocyclic ring to the side chain.[24]

  • UV-Vis Spectroscopy: Pyrimidine rings are chromophores that absorb ultraviolet light.[25] The wavelength of maximum absorbance (λmax) is characteristic of the pyrimidine core and its substituents, providing a quick and simple method to confirm its presence and estimate concentration.[1][2] The absorbance profile can be sensitive to pH, which can provide further information about the electronic structure of the molecule.[26]

Comparative Summary of Spectroscopic Techniques

Technique Information Provided Key Application for Pyrimidine-Amino Acid Derivatives Strengths Limitations
¹H NMR Proton chemical environment, relative proton count, J-coupling.[27]Initial structural assessment, identification of pyrimidine proton signals.Fast, quantitative, non-destructive.[4]Signal overlap in complex molecules.
COSY Through-bond (2-3 bond) H-H connectivity.[8]Confirming adjacent protons (e.g., H5-H6 on the pyrimidine ring).Unambiguous connectivity mapping.Does not show long-range correlations.
TOCSY Connectivity of all protons within a spin system.[11]Separating pyrimidine ring protons from amino acid protons.Excellent for identifying complete subunits.Interrupted by heteroatoms or zero-coupling.
HSQC Direct (1-bond) H-C correlation.[14]Resolving overlapping ¹H signals by correlating to distinct ¹³C signals.High sensitivity, definitive C-H assignment.[15]Does not identify quaternary carbons.
HMBC Long-range (2-4 bond) H-C correlation.[14]Identifying the linkage point between pyrimidine and amino acid.Connects molecular fragments, identifies quaternary carbons.Lower sensitivity than HSQC.
NOESY Through-space H-H proximity (< 5 Å).[18]Determining 3D conformation and spatial relationships.Provides crucial stereochemical and conformational data.Intensity is distance-dependent and can be complex to interpret.
Mass Spec. Molecular weight and fragmentation patterns.[4]Confirming molecular formula and structural fragments.[21]High sensitivity, accurate mass.Does not provide detailed connectivity or stereochemistry.
UV-Vis Electronic transitions, presence of chromophores.[25]Confirming the presence of the pyrimidine ring system.Simple, fast, good for quantification.Provides limited structural information.

Visualizing the Workflow and Correlations

A logical workflow is essential for efficiently characterizing these molecules.

G cluster_0 Initial Analysis cluster_1 2D NMR for Connectivity cluster_2 3D Structure Compound Synthesized Pyrimidine-Amino Acid Derivative MS_UV Mass Spec & UV-Vis (Confirm MW & Chromophore) Compound->MS_UV NMR_1D 1D ¹H NMR (Initial Proton Assessment) MS_UV->NMR_1D COSY COSY (Adjacent Protons, e.g., H5-H6) NMR_1D->COSY Unambiguous? No TOCSY TOCSY (Assign Spin Systems) COSY->TOCSY HSQC HSQC (Resolve Overlap via C-H) TOCSY->HSQC HMBC HMBC (Connect Fragments, Linkage Point) HSQC->HMBC NOESY NOESY (Conformation, Spatial Proximity) HMBC->NOESY Final Final Structure Elucidated NOESY->Final

Caption: General workflow for spectroscopic structure elucidation.

G H5 H5 H6 H6 H5->H6 COSY H_sidechain H6->H_sidechain NOESY H_ring_other H2

Caption: COSY (solid) and NOESY (dashed) correlations.

G H6 H6 C6 C6 H6->C6 HSQC (1-bond) C_alpha H6->C_alpha HMBC (3-bond) C_beta H6->C_beta HMBC (4-bond)

Caption: HSQC and HMBC correlations from a pyrimidine proton.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating systems, providing a clear path to high-quality data.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample, which is critical for acquiring high-resolution spectra.[28]

  • Sample Weighing: Accurately weigh 5-10 mg of the pyrimidine-amino acid derivative for ¹H NMR or 20-50 mg for ¹³C-based experiments (like HSQC/HMBC) into a clean, dry vial.[5]

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial.[28] For samples in D₂O, ensure the pH is adjusted to a slightly acidic environment (pH 5.5-6.5) to slow the exchange of amide/imino protons.[29]

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.[30]

  • Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any microscopic solid particles that can degrade spectral quality.[30][31]

  • Capping and Labeling: Securely cap and label the NMR tube. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[30]

Protocol 2: Standard Workflow for 2D NMR Acquisition and Analysis

This workflow outlines the logical progression from initial 1D analysis to full 2D characterization.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak.[31]

  • Initial Integration and Analysis: Integrate the signals to determine relative proton ratios. Analyze chemical shifts and coupling patterns to form initial hypotheses about the structure.[32]

  • COSY/TOCSY Acquisition: Run a standard COSY or TOCSY experiment. For TOCSY, use a mixing time of ~80 ms to ensure correlation throughout the spin systems.[11]

  • COSY/TOCSY Analysis: Identify cross-peaks to establish H-H correlations. In TOCSY, trace all correlations from a well-resolved peak to identify all protons in its spin system (e.g., the amino acid side chain).[33]

  • HSQC Acquisition: Run a multiplicity-edited HSQC experiment.

  • HSQC Analysis: Correlate each proton with its directly attached carbon. Use this to confirm proton assignments and resolve any ambiguities from the 1D spectrum.[3]

  • HMBC Acquisition: Run an HMBC experiment, optimized for a J-coupling of ~8 Hz, which is typical for 2- and 3-bond correlations.

  • HMBC Analysis: Systematically analyze cross-peaks to connect the molecular fragments identified from TOCSY and HSQC. Pay close attention to correlations that bridge the pyrimidine ring and the amino acid moiety, as these confirm the linkage point.[16]

  • NOESY Acquisition (if needed): If conformational information is required, run a NOESY experiment with a mixing time appropriate for the molecule's size (e.g., 150-300 ms for small molecules).

  • Structure Consolidation: Combine all data from the 1D and 2D experiments to build a final, self-consistent structural assignment.

Conclusion

The spectroscopic identification of pyrimidine ring protons in amino acid derivatives is a task that demands a methodical and multi-pronged approach. While ¹H NMR provides the initial blueprint, it is the strategic application of a suite of 2D NMR experiments—COSY, TOCSY, HSQC, HMBC, and NOESY—that allows for the complete and unambiguous elucidation of the molecular structure. Each experiment provides a unique piece of the puzzle, and together they form a powerful, self-validating toolkit. By understanding the causality behind each experimental choice and integrating data from complementary techniques like mass spectrometry and UV-Vis spectroscopy, researchers, scientists, and drug development professionals can characterize these complex and vital molecules with the highest degree of scientific integrity and confidence.

References

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  • Mass spectral fragmentation modes of pyrimidine derivatives. (PDF) ResearchGate.
  • A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. Benchchem.
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  • Fox, J.J., & Shugar, D. (1952). Spectrophotometric studies on nucleic acid derivatives and related compounds as a function of pH: II. Natural and synthetic pyrimidine nucleosides. Biochimica et Biophysica Acta.
  • Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. Benchchem.
  • A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. (2019). MDPI. Available from: [Link]

  • Advanced NMR Techniques and Applications. Fiveable.
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  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal. Available from: [Link]

  • Sample requirements - Analyzing NMR data.
  • A Comparative Guide to Structural Confirmation of Amino-PEG10-Amine Derivatives Using NMR Spectroscopy. Benchchem.
  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (2015). Indian Journal of Science and Technology. Available from: [Link]

  • NMR sample preparation guidelines. NMR-Bio.
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  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (PDF) ResearchGate. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.
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  • Sample Preparation. University College London.
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  • ¹H NMR Spectroscopy.
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  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025). ResearchGate. Available from: [Link]

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Safety Operating Guide

Methyl 2-amino-2-(pyrimidin-5-yl)acetate: Proper Disposal & Handling Guide

[1]

Executive Summary: Immediate Action Plan

Methyl 2-amino-2-(pyrimidin-5-yl)acetate is a functionalized amino acid ester used primarily as a pharmaceutical intermediate. Due to the biological activity associated with pyrimidine derivatives and the hydrolytic instability of amino esters, this compound must be managed as Hazardous Organic Waste .

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer (sink) or regular trash. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Quick Reference: Hazard & Handling
ParameterSpecification
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Bioactivity (Pyrimidine moiety).
Waste Code (RCRA) Not P-listed; Assign D001 (Ignitable) if in flammable solvent, or Non-Regulated Chemical Waste (if solid) pending toxicity characteristic leaching procedure (TCLP). Best Practice: Manage as Toxic/Irritant.
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases (Hydrolysis risk).
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Use in Fume Hood.[1][2]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its reactivity. Methyl 2-amino-2-(pyrimidin-5-yl)acetate possesses three distinct reactive functionalities that dictate its handling:

  • Pyrimidine Ring: A nitrogen-heterocycle often associated with kinase inhibition or metabolic modulation. Risk: Potential unknown biological toxicity.

  • Primary Amine (

    
    ):  Basic and nucleophilic. Risk: Can react exothermically with strong acids or acid chlorides.
    
  • Methyl Ester (

    
    ):  Susceptible to hydrolysis. Risk: Decomposition releases methanol and the free amino acid upon contact with water/bases.
    

Expert Insight: Do not mix this waste with aqueous acidic or basic waste streams.[3][4] Hydrolysis can generate methanol (flammable) and change the pH of the waste container unpredictable, potentially leading to pressure buildup.

Pre-Disposal Stabilization Protocol

Before moving the chemical to a central waste area, ensure it is stable.

Scenario A: Pure Solid (Expired or Excess Stock)
  • Condition: Solid powder.

  • Action: Keep in the original container if possible. If the container is compromised, transfer to a High-Density Polyethylene (HDPE) or Glass jar with a Teflon-lined cap.

  • Labeling: Mark as "Solid Hazardous Waste: Toxic/Irritant."

Scenario B: Reaction Mixture (Liquid Waste)
  • Condition: Dissolved in organic solvent (e.g., DCM, Ethyl Acetate, Methanol).

  • Action: Verify pH. If the solution is highly acidic or basic due to reaction conditions, neutralize to pH 6–8 using a dilute buffer before adding to the solvent waste drum.

  • Segregation: Segregate into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent used.[5]

Detailed Disposal Workflows

Workflow 1: Decision Tree for Waste Segregation

The following logic ensures the material ends up in the correct destruction stream (Incineration).

DisposalWorkflowStartSTART: Waste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidOrigContIs Original Container Intact?Solid->OrigContDoubleBagPlace in Ziploc/Sealable Bag(Secondary Containment)OrigCont->DoubleBagYesTransferTransfer to HDPE Wide-Mouth JarOrigCont->TransferNoLabelSolidLabel: 'Solid Hazardous Waste'Constituents: Methyl 2-amino-2-(pyrimidin-5-yl)acetateDoubleBag->LabelSolidTransfer->DoubleBagPickupRequest EHS Pickup(Destruction: Incineration)LabelSolid->PickupSolventCheckIdentify Primary SolventLiquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, EtOAc, DMF)SolventCheck->NonHaloCompatCheckCompatibility Check:Is pH Neutral (6-8)?Halo->CompatCheckNonHalo->CompatCheckNeutralizeNeutralize carefullyCompatCheck->NeutralizeNoCombineAdd to Respective Waste CarboyCompatCheck->CombineYesNeutralize->CombineCombine->Pickup

Figure 1: Operational decision tree for segregating solid vs. liquid waste containing Methyl 2-amino-2-(pyrimidin-5-yl)acetate.

Workflow 2: The "Self-Validating" Compatibility Test

Before pouring a solution of this intermediate into a central laboratory waste carboy (e.g., a 20L drum), you must perform a small-scale compatibility test to prevent runaway reactions.

  • Aliquot: Take 5 mL of the waste solution into a small beaker.

  • Reference: Take 5 mL from the destination waste carboy (if safe/accessible) or use a simulated solvent mixture matching the carboy's label.

  • Mix: Combine in a fume hood.

  • Observe: Watch for 5 minutes.

    • Bubbling/Gas Evolution:FAIL . Do not combine. Dispose of separately.

    • Temperature Spike:FAIL .

    • Precipitation:WARNING . Solid sludge can clog waste pumps.

    • No Change:PASS . Proceed with disposal.

Emergency Spill Procedures

If a spill occurs during the disposal process, follow this containment logic:

Spill Response Matrix

Spill Type Immediate Action Cleanup Material Decontamination
Solid Powder Isolate area. Do not create dust.[6][7][8][9] Damp paper towels or HEPA vacuum (if available). Wash surface with 10% soap solution, then water.

| Liquid Solution | Extinguish ignition sources. Ventilate. | Absorbent pads or vermiculite. | Wash surface with soap/water.[6][8][9] Check pH of runoff. |

Critical Note: Do not use bleach (sodium hypochlorite) immediately on amine-containing spills, as this can form chloramines (toxic gas). Use simple soap and water first.

Regulatory Compliance (RCRA & OSHA)

To ensure your lab remains compliant with federal regulations:

  • Satellite Accumulation Areas (SAA):

    • Store the waste container at or near the point of generation (e.g., inside the fume hood or a designated cabinet).[1]

    • The container must remain closed unless adding waste [1].[3]

    • Mark the container with the words "Hazardous Waste" and the specific chemical name.[1] Do not use formulas or abbreviations like "Pyrimidine ester" [2].

  • EPA Waste Classification:

    • While not explicitly "P-Listed" (acutely toxic), this material should be treated as a commercial chemical product which, if discarded, may meet the definition of characteristic hazardous waste (toxicity or ignitability if in solvent) [3].

    • Recommendation: Tag as "Non-Regulated Chemical Waste" only if your institution's specific waste profile allows it. Otherwise, default to Hazardous Waste for incineration.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: OSHA 3404-11R. U.S. Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[10] Hazardous Waste Generators: Satellite Accumulation Areas.[1][5] 40 CFR 262.15. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[11] [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.